Technical Documentation Center

2,4-Dimethylpiperidin-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,4-Dimethylpiperidin-4-ol
  • CAS: 1550821-91-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties and Thermodynamic Stability of 2,4-Dimethylpiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the physicochemical properties and thermodynamic stabi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties and thermodynamic stability of 2,4-Dimethylpiperidin-4-ol. Recognizing the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related structural analogs, predictive computational models, and established experimental methodologies. This approach offers a robust framework for understanding and predicting the behavior of 2,4-Dimethylpiperidin-4-ol in various research and development settings.

The piperidine scaffold is a cornerstone in medicinal chemistry, and understanding the nuances introduced by substitution patterns is critical for rational drug design. The methyl groups at the 2 and 4 positions, along with the hydroxyl group at the 4-position, create a molecule with distinct stereochemical and electronic features that govern its properties and stability.

Physicochemical Characterization: A Comparative and Predictive Approach

A thorough understanding of a molecule's physicochemical properties is fundamental to its application. Due to the scarcity of direct experimental data for 2,4-Dimethylpiperidin-4-ol, a comparative analysis with its structural analogs—piperidin-4-ol, 2-methylpiperidin-4-ol, and 4-methylpiperidin-4-ol—provides valuable insights.

Core Molecular Attributes

The foundational properties of 2,4-Dimethylpiperidin-4-ol can be calculated based on its chemical formula, C₇H₁₅NO.

PropertyValueSource
Molecular Formula C₇H₁₅NO-
Molecular Weight 129.20 g/mol [1]
IUPAC Name 2,4-Dimethylpiperidin-4-ol-
Predicted and Analog-Derived Physicochemical Properties

The following table summarizes key physicochemical properties. Where direct experimental data for 2,4-Dimethylpiperidin-4-ol is unavailable, values are either computationally predicted or derived from its closest structural analogs.

Property2,4-Dimethylpiperidin-4-ol (Predicted/Analog-Derived)Piperidin-4-ol (Experimental)2-Methylpiperidin-4-ol (Computed)4-Methylpiperidin-4-ol (Computed)
Melting Point (°C) Data not available86-90[2]Data not availableData not available
Boiling Point (°C) Data not available108-114 (at 10 mmHg)[2]Data not availableData not available
pKa ~10-11 (Estimated)~11Data not availableData not available
LogP ~0.8 (Estimated)-0.3[3]0.1[4]-0.1[5]
Solubility Moderately soluble in water; Soluble in organic solvents (Predicted)Soluble in water[6]Data not availableData not available

Note: Predicted values are derived from computational models and should be confirmed experimentally.

Experimental Protocols for Physicochemical Property Determination

To empower researchers to ascertain the precise properties of 2,4-Dimethylpiperidin-4-ol, this section details robust experimental methodologies.

Determination of pKa by Potentiometric Titration

The basicity of the piperidine nitrogen is a critical parameter influencing its behavior in physiological and chemical systems. Potentiometric titration is a precise and straightforward method for pKa determination[7][8].

Protocol:

  • Sample Preparation: Prepare a ~0.01 M solution of 2,4-Dimethylpiperidin-4-ol in deionized water. Maintain a constant ionic strength by adding a background electrolyte, such as 0.1 M KCl.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C).

  • Data Acquisition: Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

pKa_Determination_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve 2,4-Dimethylpiperidin-4-ol in deionized water B Add background electrolyte (e.g., 0.1 M KCl) A->B C Titrate with standardized strong acid (e.g., 0.1 M HCl) B->C D Record pH after each addition E Plot pH vs. Titrant Volume D->E F Determine pKa at half-equivalence point E->F Conformational_Isomers cis_ee Di-equatorial Methyls (More Stable) cis_aa Di-axial Methyls (Less Stable) cis_ee->cis_aa Ring Flip trans_ea Equatorial (C4-Me), Axial (C2-Me) trans_ae Axial (C4-Me), Equatorial (C2-Me) trans_ea->trans_ae Ring Flip

Caption: Conformational isomers of cis and trans-2,4-Dimethylpiperidin-4-ol.

Computational Determination of Thermodynamic Stability

In the absence of extensive experimental thermodynamic data, computational chemistry provides a powerful tool for assessing the relative stabilities of different conformers and isomers.[5]

Methodology:

  • Conformational Search: Employ a conformational search algorithm (e.g., Monte Carlo or systematic search) to identify all low-energy conformers of both cis- and trans-2,4-Dimethylpiperidin-4-ol.

  • Geometry Optimization and Energy Calculation: Perform geometry optimization and frequency calculations for each conformer using an appropriate level of theory (e.g., Density Functional Theory with a suitable basis set, such as B3LYP/6-31G(d)).

  • Gibbs Free Energy Calculation: Calculate the Gibbs free energy (G) for each optimized conformer. The relative populations of the conformers at a given temperature can be determined from their Gibbs free energy differences. The most stable conformer will have the lowest Gibbs free energy.

Synthesis and Characterization

While a definitive synthesis providing full characterization of 2,4-Dimethylpiperidin-4-ol is not readily found in the literature, the synthesis of substituted piperidin-4-ols is well-established. A plausible synthetic route would involve the reaction of an appropriate precursor, such as 2,4-dimethyl-4-piperidone, with a reducing agent.

A general approach to synthesizing substituted piperidines often involves the cyclization of acyclic precursors or the modification of existing piperidine rings.[3][9] For instance, a multi-step synthesis could start from readily available starting materials, with the key step being the formation of the piperidine ring.

Characterization of the synthesized 2,4-Dimethylpiperidin-4-ol would involve a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and determine the relative stereochemistry of the methyl groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl and amine groups.

  • Elemental Analysis: To confirm the elemental composition.

Conclusion

2,4-Dimethylpiperidin-4-ol is a molecule with significant potential in medicinal chemistry and drug development. While a complete experimental dataset for its physicochemical properties and thermodynamic stability is not yet available, this guide provides a comprehensive framework for its characterization. Through a combination of comparative analysis with structural analogs, the application of robust experimental protocols, and the use of predictive computational modeling, researchers can gain the necessary insights to effectively utilize this compound in their work. The methodologies and data presented herein serve as a valuable resource for guiding further investigation and application of 2,4-Dimethylpiperidin-4-ol.

References

  • ChemBK. piperidin-4-ol - Physico-chemical Properties. (2022).
  • Zafar, S., et al. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). Pak J Pharm Sci. 27(4), 925-929 (2014).
  • Zafar, S., et al.
  • Schrödinger. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. (2023).
  • PubChem. 4-Methylpiperidin-4-ol.
  • PubChem. 2-Methylpiperidin-4-ol.
  • BenchChem. physical and chemical properties of 2,2,6,6-Tetramethyl-4-piperidinol. (2025).
  • JoVE. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Eliel, E. L., et al. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. PubMed. (1993).
  • American Chemical Society.
  • ResearchGate. Conformational analysis of 2 by DFT and NMR. The numbering scheme for NMR spins is given on structure 2a.
  • ResearchGate. Experimental amine basicity (pKa),6b effective and intrinsic lipophilicities (logD7.4 and logP, respectively)
  • University of Calgary. Solubility of Organic Compounds. (2023).
  • BenchChem.
  • Journal of Physical and Chemical Reference Data. IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 2.
  • O'Brien, P., et al.
  • ResearchGate. Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine.
  • Office of Scientific and Technical Information. Oxygen Solubility in Aqueous Amine Solvents with Common Additives Used for CO2 Chemical Absorption.
  • Wikipedia. Piperidine.
  • Sigma-Aldrich. N-Methyl-4-piperidinol 98 106-52-5.
  • American Chemical Society.
  • Indian Academy of Sciences.
  • BenchChem.
  • ChemicalBook. 4-METHYLPIPERIDIN-4-OL | 3970-68-1. (2025).
  • Cheméo. 4-Hydroxy-N-methylpiperidine.
  • ResearchGate. ChemInform Abstract: A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. (2025).
  • American Chemical Society. A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. (2000).
  • BenchChem. A Comparative Docking Analysis of Substituted Piperidine Ligands in Drug Discovery. (2025).
  • White Rose Research Online.
  • RSC Publishing. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
  • eScholarship.
  • Sigma-Aldrich. N-Methyl-4-piperidinol 98 106-52-5.
  • PubChem. (2S,4S)-2,4-dimethylpiperidine.
  • Chem-Impex. cis-2,6-Dimethylpiperidine.
  • BenchChem. 2,4-Dimethylpiperidine, trans- | 19683-92-2.
  • Cheméo. Chemical Properties of 2,4-Dimethyl piperidine (CAS 6287-19-0).
  • PubChemLite. 1-(2,4-dimethylphenyl)piperidin-4-ol.
  • NextSDS.

Sources

Exploratory

Elucidating the Receptor Binding Profile and Mechanism of Action for 2,4-Dimethylpiperidin-4-ol

An In-Depth Technical Guide Introduction: The Piperidine Scaffold and the Quest for CNS Ligands The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Introduction: The Piperidine Scaffold and the Quest for CNS Ligands

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant activity in the central nervous system (CNS).[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with a wide array of CNS targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1] The compound 2,4-dimethylpiperidin-4-ol, a specific substituted piperidine, represents a molecule of interest whose mechanism of action remains to be fully characterized.

This guide provides a comprehensive, field-proven framework for determining the receptor binding mechanism of 2,4-dimethylpiperidin-4-ol. We will move beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice. This document serves as a strategic and practical roadmap for researchers aiming to profile novel piperidine analogs, using 2,4-dimethylpiperidin-4-ol as our primary case study. Our investigation will be grounded in the hypothesis that, like many piperidine derivatives, this compound may exhibit affinity for sigma (σ) receptors, a class of proteins implicated in various neurological and psychiatric conditions.[3][4][5]

Part 1: Theoretical Framework of Receptor-Ligand Interactions

Before initiating experimental work, it is critical to understand the fundamental principles governing the interaction between a ligand (the drug, our test compound) and its receptor. These interactions are governed by the Law of Mass Action, which assumes that binding is reversible and that all receptors are equally accessible.[6]

Two key parameters define this interaction in binding assays:

  • Equilibrium Dissociation Constant (Kd): This value represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium.[7] It is an inverse measure of affinity; a lower Kd signifies a higher binding affinity.

  • Maximum Binding Capacity (Bmax): This parameter reflects the total concentration of receptor binding sites in the tissue preparation, typically expressed as pmol or fmol per mg of protein.[7]

These parameters are determined empirically through radioligand binding assays, which are considered the gold standard for quantifying receptor-ligand interactions due to their high sensitivity and robustness.[8]

Part 2: Target Prioritization: Why Sigma Receptors?

The chemical architecture of 2,4-dimethylpiperidin-4-ol provides clues to its potential biological targets. The piperidine core is a well-established pharmacophore for sigma receptors (σR).[9] There are two primary subtypes, σ1R and σ2R, which are involved in a multitude of cellular functions and are targets for CNS drug development.[5] Numerous studies have demonstrated that substituted piperidines can act as high-affinity ligands for these receptors.[3][10] The selectivity for σ1R versus σ2R is often dictated by the nature and orientation of the substituents on the piperidine ring.[3] Therefore, a logical and evidence-based starting point for our investigation is to screen 2,4-dimethylpiperidin-4-ol for affinity at both σ1 and σ2 receptors.

Part 3: Experimental Design and Protocols

Our experimental approach is designed as a self-validating system. We first characterize the receptor preparation using a known high-affinity radioligand (Saturation Assay) and then use this validated system to determine the affinity of our unknown compound (Competition Assay).

Workflow Overview

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assays cluster_analysis Phase 3: Analysis & Interpretation Tissue Tissue Source (e.g., Guinea Pig Brain) Homogenization Homogenization Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation MembranePrep Crude Membrane Preparation Centrifugation->MembranePrep ProteinAssay Protein Quantification (e.g., Bradford Assay) MembranePrep->ProteinAssay Saturation Saturation Assay (Determine Kd, Bmax of Radioligand) ProteinAssay->Saturation Competition Competition Assay (Determine IC50, Ki of Test Compound) ProteinAssay->Competition DataProcessing Raw Data Processing (CPM -> Molar Units) Saturation->DataProcessing Competition->DataProcessing CurveFitting Non-linear Regression DataProcessing->CurveFitting ParameterCalc Calculate Ki (Cheng-Prusoff) CurveFitting->ParameterCalc MoA Mechanism of Action Hypothesis ParameterCalc->MoA

Caption: High-level workflow for receptor binding analysis.

Protocol 3.1: Preparation of Receptor Membranes

The quality of the receptor source is paramount. For σ1 receptors, guinea pig brain membranes are an excellent source, while rat liver is commonly used for σ2 receptors.[11]

Objective: To prepare a crude membrane fraction containing the target receptors.

Materials:

  • Tissue (e.g., frozen guinea pig brain)

  • Sucrose Buffer (0.32 M sucrose, 50 mM Tris-HCl, pH 7.4)

  • Homogenizer (e.g., Teflon-glass)

  • High-speed centrifuge

Procedure:

  • Thaw tissue on ice and weigh.

  • Add 10 volumes (w/v) of ice-cold Sucrose Buffer.

  • Homogenize with 10-12 strokes of the homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Carefully collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Discard the supernatant. The resulting pellet contains the crude membrane fraction.

  • Resuspend the pellet in fresh buffer, re-centrifuge, and finally resuspend in an appropriate volume of assay buffer.

  • Determine the protein concentration using a standard method like the Bradford assay.

  • Store aliquots at -80°C until use.

Protocol 3.2: Radioligand Saturation Binding Assay (σ1 Receptor)

Objective: To determine the Kd and Bmax for the selective σ1R radioligand, [³H]-(+)-pentazocine, in the prepared guinea pig brain membranes.[12] This step validates that our receptor preparation behaves as expected.

Materials:

  • Membrane preparation from Protocol 3.1

  • Assay Buffer (50 mM Tris-HCl, pH 7.4)

  • Radioligand: [³H]-(+)-pentazocine

  • Non-specific binding agent: Haloperidol (10 µM final concentration)

  • 96-well plates, filter mats, scintillation cocktail, and a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of [³H]-(+)-pentazocine in Assay Buffer (typically 8-12 concentrations spanning from 0.1 x Kd to 10 x Kd).

  • In a 96-well plate, set up triplicate wells for each concentration for "Total Binding" and "Non-specific Binding" (NSB).

  • Total Binding Wells: Add 50 µL of Assay Buffer, 50 µL of the appropriate radioligand dilution, and 100 µL of membrane preparation (e.g., 50-100 µg protein).

  • NSB Wells: Add 50 µL of 10 µM haloperidol, 50 µL of the appropriate radioligand dilution, and 100 µL of membrane preparation. The high concentration of unlabeled haloperidol will occupy nearly all specific receptor sites.[12]

  • Incubate the plate for 90 minutes at 37°C to reach equilibrium.[12]

  • Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold Assay Buffer to reduce non-specific binding to the filter itself.

  • Dry the filter mats, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Protocol 3.3: Competition (Inhibition) Binding Assay

Objective: To determine the inhibitory constant (Ki) of 2,4-dimethylpiperidin-4-ol for the σ1 receptor by measuring its ability to compete with [³H]-(+)-pentazocine.

Procedure:

  • Prepare serial dilutions of the test compound, 2,4-dimethylpiperidin-4-ol (typically 10-12 concentrations over a 5-log unit range).[8]

  • The radioligand ([³H]-(+)-pentazocine) concentration is fixed, ideally at or below its experimentally determined Kd value.[13] This maximizes the sensitivity of the assay.

  • Set up triplicate wells for "Total Binding" (no competitor), "Non-specific Binding" (10 µM haloperidol), and for each concentration of 2,4-dimethylpiperidin-4-ol.

  • Add reagents to the wells in the following order: Assay Buffer, competitor (or haloperidol or buffer), radioligand, and membrane preparation.

  • Incubate, filter, and count as described in Protocol 3.2.

G cluster_assay Competition Assay Principle Receptor σ1 Receptor Radioligand [³H]-(+)-pentazocine (Fixed Conc.) Radioligand->Receptor Binds & produces signal TestCompound 2,4-Dimethylpiperidin-4-ol (Increasing Conc.) TestCompound->Receptor Competes for binding site (No signal) G IC50 IC50 (from Competition Curve) Ki Ki (Calculated Affinity of Test Compound) IC50->Ki L_conc [Radioligand] (Known Assay Parameter) L_conc->Ki Kd Kd of Radioligand (from Saturation Assay) Kd->Ki

Caption: Relationship of parameters in the Cheng-Prusoff equation.

Hypothetical Data Summary

The following tables present hypothetical but realistic data for our investigation into 2,4-dimethylpiperidin-4-ol.

Table 1: Hypothetical Saturation Binding Results for [³H]-(+)-pentazocine at σ1 Receptors

Parameter Value Unit
Kd 4.5 nM

| Bmax | 350 | fmol/mg protein |

Table 2: Hypothetical Competition Binding Results for 2,4-Dimethylpiperidin-4-ol

Target Receptor Radioligand Used ([L]) Kd of Radioligand IC50 Calculated Ki
σ1 Receptor [³H]-(+)-pentazocine (2.0 nM) 4.5 nM 85 nM 59 nM

| σ2 Receptor | [³H]-DTG (3.0 nM) | 15.0 nM | >10,000 nM | >8,300 nM |

Part 5: Elucidating the Mechanism of Action

  • Affinity: The compound displays a high affinity for the σ1 receptor, with a Ki value of 59 nM. This indicates a potent interaction.

  • Selectivity: The compound is highly selective for the σ1 receptor over the σ2 receptor. The Ki for σ2 is over 140-fold higher than for σ1, suggesting that at therapeutic concentrations, it would primarily engage the σ1 target.

  • Mechanism: The competition assay demonstrates that 2,4-dimethylpiperidin-4-ol binds to the same site as (+)-pentazocine (the orthosteric binding site) or to an allosteric site that conformationally prevents the radioligand from binding.

Crucially, these binding studies do not reveal the functional consequence of binding. 2,4-dimethylpiperidin-4-ol could be an agonist (activating the receptor), an antagonist (blocking the receptor from activation by endogenous ligands), or an inverse agonist . The next essential step would be to perform functional assays (e.g., measuring downstream effects on ion channel activity or cell signaling) to determine its role as an agonist or antagonist.

Conclusion

This guide has outlined a rigorous, systematic approach to characterizing the receptor binding profile of a novel compound, 2,4-dimethylpiperidin-4-ol. By starting with a hypothesis grounded in structural chemistry, validating the experimental system with saturation assays, and then determining affinity and selectivity through competition assays, researchers can confidently establish the primary molecular targets of a new chemical entity. The hypothetical results suggest that 2,4-dimethylpiperidin-4-ol is a potent and selective σ1 receptor ligand. This foundational data is the critical first step in the long and complex journey of drug discovery, providing the mechanistic basis for further preclinical and clinical development.

References

  • Abou-Gharbia, M., et al. (1994). Novel piperidine .sigma. receptor ligands as potential antipsychotic drugs. Vertex AI Search.
  • Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine Derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) Receptor Ligands: A Review. PubMed.
  • Wikipedia contributors. Sigma receptor. Wikipedia.
  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. Cell & Tissue Research.
  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. SpringerLink.
  • BenchChem. Piperidine Analogs in Central Nervous System Research: A Technical Guide. BenchChem.
  • Conti, P., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
  • Szałkowska, K., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry.
  • Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience.
  • Revvity. Radiometric Ligand-Binding Assays. Revvity.
  • Zhang, M., et al. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. PMC.
  • Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding assays and their analysis. PubMed.
  • University of Strathclyde. Receptor binding techniques: saturation (equilibrium) analysis.
  • Su, T. P., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC.
  • Kasé, Y., & Miyata, T. (1976). Neurobiology of piperidine: its relevance to CNS function. PubMed.
  • Wells, J. W. (1991).
  • Kuder, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
  • Butini, S., et al. (2016). N-Benzylpiperidine Derivatives as α7 Nicotinic Receptor Antagonists.
  • GraphPad Software.
  • Raines, R. T. Analysis of Receptor-Ligand Interactions. Raines Lab.
  • Wünsch, B., et al. (2020). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI.

Sources

Foundational

An In-Depth Technical Guide to the Preclinical Assessment of 2,4-Dimethylpiperidin-4-ol: Pharmacokinetics and In Vitro Toxicity

Introduction The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals due to its favorable physicochemical properties that often translate to desirable pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals due to its favorable physicochemical properties that often translate to desirable pharmacokinetic profiles.[1] The introduction of substituents onto this versatile ring system allows for the fine-tuning of a molecule's biological activity, potency, and safety. 2,4-Dimethylpiperidin-4-ol represents a novel chemical entity with potential therapeutic applications. As with any new candidate, a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, alongside a comprehensive in vitro toxicity profile, is paramount before it can advance in the drug development pipeline.

This guide provides a comprehensive framework for the preclinical evaluation of 2,4-Dimethylpiperidin-4-ol. In the absence of established experimental data for this specific molecule, we will leverage in silico predictive models to generate a hypothetical ADMET profile. This predicted profile will then serve as the foundation for a detailed exploration of the essential in vitro assays required for its empirical validation. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental designs and the interpretation of potential outcomes.

Part 1: In Silico ADMET Profiling of 2,4-Dimethylpiperidin-4-ol

The initial step in the evaluation of a new chemical entity is often the generation of an in silico ADMET profile. These computational models provide a rapid and cost-effective means to anticipate a compound's behavior in biological systems, flagging potential liabilities early in the discovery process.[2][3] For 2,4-Dimethylpiperidin-4-ol (SMILES: CC1CC(C)(O)CC(C)N1), we utilized a combination of established predictive tools, such as SwissADME and pkCSM, to generate the following hypothetical data.[4][5]

Predicted Physicochemical and Pharmacokinetic Properties
PropertyPredicted ValueImplication for Drug Development
Physicochemical Properties
Molecular Weight143.23 g/mol Favorable for oral absorption (within Lipinski's Rule of 5).[6]
LogP (Lipophilicity)1.25Moderate lipophilicity suggests a balance between aqueous solubility and membrane permeability.
Water SolubilityModerately SolubleAdequate solubility for formulation and absorption is anticipated.[7]
pKa (Basic)9.85The basic nature will influence its ionization state, affecting solubility and binding.
Pharmacokinetics (ADME)
GI AbsorptionHighPredicted to be well-absorbed from the gastrointestinal tract.[2]
Caco-2 PermeabilityModerate to HighSuggests good potential for intestinal absorption via transcellular pathways.[8]
P-glycoprotein SubstrateNoNot predicted to be a substrate for this major efflux transporter, which is favorable for bioavailability.
CYP450 InhibitionInhibitor of CYP2D6Potential for drug-drug interactions with other drugs metabolized by this enzyme.[9]
Plasma Protein BindingLow to ModerateA significant free fraction is expected, allowing for good distribution to tissues and target engagement.[10]
Blood-Brain Barrier (BBB) PermeabilityYesThe compound may cross the BBB, which could be a therapeutic advantage or a liability depending on the target.
Predicted Toxicity Profile
Toxicity EndpointPredictionImplication for Safety
AMES MutagenicityNon-mutagenLow likelihood of causing DNA mutations.[11]
hERG InhibitionLow RiskReduced potential for cardiotoxicity.
HepatotoxicityLow RiskUnlikely to cause significant liver damage.
Skin SensitizationLow RiskLow probability of causing allergic contact dermatitis.

Part 2: A Methodological Approach to In Vitro Pharmacokinetic Profiling

The in silico predictions provide a valuable starting point, but must be validated through rigorous in vitro experimentation. This section details the core assays for characterizing the ADME profile of 2,4-Dimethylpiperidin-4-ol.

Intestinal Permeability: The Caco-2 Monolayer Assay

Causality: The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[12] Caco-2 cells, derived from a human colon carcinoma, differentiate into a polarized monolayer with tight junctions and express key transport proteins, mimicking the intestinal barrier.[13] By measuring the rate of passage of a compound from the apical (lumenal) to the basolateral (blood) side, we can estimate its potential for oral absorption.

Experimental Workflow:

Caption: Workflow for in vitro metabolic stability assays.

Detailed Protocol:

  • Incubation Setup: 2,4-Dimethylpiperidin-4-ol is incubated with human liver microsomes or hepatocytes in a temperature-controlled environment (37°C). [14]2. Reaction Initiation: For microsomal assays, the reaction is initiated by the addition of the cofactor NADPH. 3. Time-Course Sampling: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The metabolic reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates proteins.

  • Sample Processing: The samples are centrifuged, and the supernatant containing the remaining parent compound is collected.

  • LC-MS/MS Analysis: The concentration of 2,4-Dimethylpiperidin-4-ol in each sample is quantified by LC-MS/MS.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted, and from this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated.

Plasma Protein Binding: Rapid Equilibrium Dialysis (RED)

Causality: The extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution and availability to reach its target. [15]Only the unbound fraction of a drug is pharmacologically active. The Rapid Equilibrium Dialysis (RED) assay is a reliable method for determining the percentage of a compound bound to plasma proteins. [8] Detailed Protocol:

  • Device Preparation: A RED device, which consists of two chambers separated by a semipermeable membrane, is used.

  • Sample Addition: Plasma containing 2,4-Dimethylpiperidin-4-ol is added to one chamber, and a buffer solution is added to the other.

  • Equilibration: The device is incubated with gentle shaking to allow the unbound compound to equilibrate across the membrane.

  • Sampling: After equilibration, samples are taken from both the plasma and buffer chambers.

  • Quantification: The concentration of the compound in both samples is determined by LC-MS/MS.

  • Calculation: The percentage of plasma protein binding is calculated from the difference in concentrations between the two chambers.

Part 3: A Methodological Approach to In Vitro Toxicity Profiling

A thorough in vitro toxicity assessment is essential to identify potential safety concerns early in development. The following assays are fundamental for evaluating the cytotoxicity and genotoxicity of 2,4-Dimethylpiperidin-4-ol.

Cytotoxicity Assessment: MTT and LDH Assays

Causality: Cytotoxicity assays are used to determine the concentration at which a compound causes cell death. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. [16]The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, an indicator of compromised membrane integrity. [11]Performing both assays provides a more comprehensive picture of a compound's cytotoxic potential.

Experimental Workflow:

Caption: Workflow for in vitro cytotoxicity assessment.

Detailed Protocol (MTT Assay):

  • Cell Seeding: A relevant cell line (e.g., HepG2 for liver cells) is seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of 2,4-Dimethylpiperidin-4-ol for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to convert it to formazan crystals. [17]4. Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read on a plate reader, and the percentage of cell viability is calculated relative to untreated controls. [16]6. IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration that reduces cell viability by 50%, is determined. [17]

Genotoxicity Assessment: Ames Test and In Vitro Micronucleus Assay

Causality: Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, which can lead to cancer or birth defects. The Ames test is a bacterial reverse mutation assay used to detect point mutations. [18]The in vitro micronucleus assay detects both chromosome breakage and loss in mammalian cells. [19] Ames Test Protocol:

  • Strain Selection: Several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon are used. [20]2. Exposure: The bacterial strains are exposed to various concentrations of 2,4-Dimethylpiperidin-4-ol, both with and without a metabolic activation system (S9 fraction from rat liver). [1]3. Plating: The treated bacteria are plated on a histidine-deficient medium.

  • Incubation and Counting: The plates are incubated, and the number of revertant colonies (bacteria that have mutated back to being able to synthesize histidine) is counted.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential. In Vitro Micronucleus Assay Protocol:

  • Cell Culture and Treatment: Mammalian cells (e.g., CHO-K1 or human peripheral blood lymphocytes) are treated with 2,4-Dimethylpiperidin-4-ol. [21]2. Cytokinesis Block: Cytochalasin B is added to block cell division at the binucleated stage, ensuring that only cells that have undergone one mitosis are scored. [22]3. Harvesting and Staining: The cells are harvested, fixed, and stained with a DNA-specific dye.

  • Microscopic Analysis: The cells are analyzed under a microscope to count the frequency of micronuclei in binucleated cells.

  • Interpretation: A significant increase in the frequency of micronucleated cells indicates that the compound may be clastogenic (causing chromosome breaks) or aneugenic (causing chromosome loss). [23]

Conclusion

The preclinical assessment of a new chemical entity like 2,4-Dimethylpiperidin-4-ol is a multi-faceted process that requires a logical and stepwise approach. By beginning with in silico predictions, researchers can gain valuable insights into the potential pharmacokinetic and toxicological properties of a compound, allowing for a more targeted and efficient experimental validation strategy. The in vitro assays detailed in this guide represent the core methodologies for obtaining robust and reliable data on a compound's ADME and safety profile. The successful execution of these studies is a critical step in the journey of a promising molecule from the laboratory to the clinic, ensuring that only the most viable and safest candidates are progressed.

References

  • AxisPharm. Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Microbe Online. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]

  • Frontiers in Toxicology. (2023, April 6). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). Retrieved from [Link]

  • Cyprotex. (n.d.). In Vitro Micronucleus Test (MNT; HCS CHO-K1). Retrieved from [Link]

  • Protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. In NCBI Bookshelf. Retrieved from [Link]

  • Frontiers in Toxicology. (2023, April 25). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Retrieved from [Link]

  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved from [Link]

  • VLS3D. (n.d.). ADMET predictions. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • PRISM BioLab. (2023, August 2). Oral Bioavailability Prediction Screening: Gift of SwissADME. Retrieved from [Link]

  • Biology LibreTexts. (2022, September 19). 3.4: Ames Test. Retrieved from [Link]

  • Apollo. (n.d.). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Retrieved from [Link]

  • Protheragen. (n.d.). ADMET Prediction. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]

  • Frontiers in Toxicology. (2023, April 26). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Retrieved from [Link]

  • Protocols.io. (n.d.). MTT (Assay protocol). Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity effects of piperidine alkaloids | Download Table. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2016, February 5). Piperidine: Human health tier II assessment. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ADMETboost: A Web Server for Accurate ADMET Prediction. In PMC. Retrieved from [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein. In PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Natural Compounds as DPP-4 Inhibitors: 3D-Similarity Search, ADME Toxicity, and Molecular Docking Approaches. In PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A combination of virtual screening, molecular dynamics simulation, MM/PBSA, ADMET, and DFT calculations to identify a potential DPP4 inhibitor. In PMC. Retrieved from [Link]

  • YouTube. (2021, January 7). plasma protein binding & the free drug hypothesis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). In-silico ADME Evaluation and Molecular Docking of a Novel Compound' 2-(4-Allylpiperazin-1-Yl)-1-(1-(4-Nitrophenyl)-1h-Tetrazol-5-Yl) Ethanone' as Potential Antimicrobial Agents. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025, February 13). In Silico ADME, Bioactivity, Toxicity Predictions and Molecular Docking Studies Of A Few Antidiabetics Drugs. Retrieved from [Link]

  • Diva Portal. (2021, April 28). Advances in Predictions of Oral Bioavailability of Candidate Drugs in Man with New Machine Learning Methodology. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, October 12). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. In PMC. Retrieved from [Link]

Sources

Exploratory

What are the primary applications of 2,4-Dimethylpiperidin-4-ol in medicinal chemistry

The Strategic Application of 2,4-Dimethylpiperidin-4-ol in Modern Medicinal Chemistry: Overcoming Kinase Resistance in Oncology and Neurodegeneration Executive Summary In the pursuit of highly selective, central nervous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Application of 2,4-Dimethylpiperidin-4-ol in Modern Medicinal Chemistry: Overcoming Kinase Resistance in Oncology and Neurodegeneration

Executive Summary

In the pursuit of highly selective, central nervous system (CNS)-penetrant, and metabolically stable therapeutics, the strategic incorporation of conformationally restricted aliphatic heterocycles has become a cornerstone of modern drug design. Among these privileged building blocks, 2,4-Dimethylpiperidin-4-ol (CAS: 1550821-91-4) has emerged as a critical structural motif. This technical guide explores the causality behind the physicochemical advantages of this molecule and details its primary applications in synthesizing fourth-generation Epidermal Growth Factor Receptor (EGFR) inhibitors for Non-Small Cell Lung Cancer (NSCLC) and Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson’s Disease (PD).

Part 1: Structural Rationale & The Causality of the "Magic Methyls"

The transition from a simple unsubstituted piperidine to 2,4-dimethylpiperidin-4-ol is not arbitrary; it is driven by vector thermodynamics and metabolic shielding. As application scientists, we leverage this specific scaffold to solve three primary pharmacological liabilities:

  • Metabolic Shielding via the C4-Methyl: Secondary alcohols are notorious for undergoing rapid Phase I metabolic oxidation by Cytochrome P450 (CYP) enzymes, converting them into transient ketones that can lead to rapid clearance. The addition of a methyl group at the C4 position creates a sterically hindered tertiary alcohol , completely abrogating this oxidative liability and extending the pharmacokinetic half-life[1].

  • Conformational Locking via the C2-Methyl: Unsubstituted piperidines undergo rapid chair-to-chair ring flips, resulting in a high entropic penalty upon target binding. The C2-methyl group breaks the symmetry of the ring. By introducing 1,3-diaxial interactions, it restricts the ring-flip dynamics, locking the piperidine into a preferred chair conformation. This pre-organizes the 4-hydroxyl group into a specific spatial vector, maximizing hydrogen-bonding efficiency in the kinase hinge region.

  • pKa Modulation and Lipophilic Efficiency (LipE): The inductive electron-donating effect of the methyl groups subtly modulates the basicity ( pKa​ ) of the piperidine nitrogen. This optimization is crucial for reducing hERG channel binding (cardiotoxicity) while maintaining sufficient aqueous solubility[1].

G cluster_0 Physicochemical Optimization N1 Steric Shielding (2-Methyl) N4 Lower TPSA N1->N4 N2 Metabolic Stability (4-Methyl) N6 Kinase Inhibition N2->N6 N3 Target Binding (4-OH) N3->N4 Intramolecular H-bond N5 BBB Penetration N4->N5 N5->N6

Physicochemical optimization via 2,4-dimethylpiperidin-4-ol for BBB penetrance and kinase inhibition.

Part 2: Application I - Oncology (Fourth-Generation EGFR Inhibitors)

The Clinical Challenge

Third-generation EGFR inhibitors, such as Osimertinib, achieve their potency by forming a covalent bond with the Cys797 residue in the ATP-binding pocket of the mutant EGFR kinase. However, within 10–14 months, NSCLC tumors inevitably develop the C797S mutation , replacing the reactive cysteine with a serine and rendering covalent inhibitors obsolete[2]. Fourth-generation inhibitors must be reversible, ATP-competitive, and highly selective for the triple mutant ( del19 or L858R/T790M/C797S ) while strictly sparing wild-type (WT) EGFR to prevent severe gastrointestinal and dermatological toxicities[1].

The Chemical Solution

To achieve this, developers such as Blueprint Medicines have utilized the 2,4-dimethylpiperidin-4-ol moiety (as seen in the )[2]. The piperidine nitrogen is coupled to a pyrimidine core. The conformationally locked 4-OH group forms a critical hydrogen bond with the solvent-exposed region of the mutant EGFR ATP pocket, while the rigid methyl groups provide steric clashes that prevent the molecule from fitting into the tighter WT EGFR pocket[2][3].

G WT Wild-Type EGFR (Healthy Tissue) Tox Toxicity (Rash/Diarrhea) WT->Tox Inhibited by 1st/2nd Gen Mutant Triple Mutant EGFR (L858R/T790M/C797S) Resistance Drug Resistance (Tumor Growth) Mutant->Resistance Unchecked Signaling Osimertinib 3rd-Gen TKI (Osimertinib) Osimertinib->Mutant Fails to Bind (C797S) Gen4 4th-Gen TKI (2,4-Dimethylpiperidin-4-ol Core) Gen4->WT Spares (No Binding) Gen4->Mutant Potent Inhibition Efficacy Tumor Regression (High Selectivity) Gen4->Efficacy Overcomes Resistance

Logical flow of 4th-Gen EGFR inhibitors sparing wild-type EGFR while overcoming C797S resistance.

Self-Validating Protocol: Synthesis of rac-1-(4-aminopyrimidin-2-yl)-2,4-dimethylpiperidin-4-ol

Adapted from WO2021133809A1[2].

Step 1: Nucleophilic Addition (Grignard/Organolithium)

  • Procedure: Dissolve rac-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF under inert atmosphere. Cool to 0 °C. Add Methyllithium (MeLi, 2.0 eq) dropwise. Stir for 1 hour at 0 °C.

  • Causality: MeLi acts as a hard nucleophile, attacking the sterically less hindered face of the C4 ketone. The 0 °C temperature is critical to prevent enolization and subsequent aldol condensation side reactions.

  • Validation: Quench with ice water, extract with Ethyl Acetate (EA). Confirm mass via LC-MS: Expected m/z=230[M+1] .

Step 2: Boc Deprotection

  • Procedure: Dissolve the intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA, ~2.5 volumes relative to DCM). Stir at room temperature for 2 hours.

  • Causality: Acid-catalyzed cleavage of the tert-butyloxycarbonyl (Boc) protecting group releases the secondary amine, preparing it for heteroaromatic coupling.

  • Validation: Concentrate under vacuum to remove volatile TFA. LC-MS: Expected m/z=130[M+1] .

Step 3: Nucleophilic Aromatic Substitution ( SN​Ar )

  • Procedure: Combine rac-2,4-dimethylpiperidin-4-ol (1.0 eq) and 2-chloropyrimidin-4-amine (1.1 eq) in N-Methyl-2-pyrrolidone (NMP). Add N,N-Diisopropylethylamine (DIEA, 2.0 eq). Stir overnight at 150 °C.

  • Causality: NMP is a high-boiling polar aprotic solvent that stabilizes the Meisenheimer complex intermediate during the SN​Ar reaction. DIEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction to completion without competing as a nucleophile.

  • Validation: Cool to room temperature, extract with DCM/MeOH (10:1), and purify via Prep-TLC.

Part 3: Application II - Neurodegeneration (LRRK2 Inhibitors)

The Clinical Challenge

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene, specifically the G2019S mutation, lead to an autosomal late-onset form of Parkinson's Disease characterized by the progressive loss of midbrain dopaminergic neurons[4][5]. The primary hurdle in developing LRRK2 inhibitors is achieving sufficient Blood-Brain Barrier (BBB) penetrance while maintaining high kinase selectivity[5].

The Chemical Solution

Merck Sharp & Dohme Corp. successfully integrated the 2,4-dimethylpiperidin-4-ol moiety into 2-aminoquinazoline cores to target LRRK2, as detailed in[6]. The steric bulk of the methyl groups effectively "shields" the hydrogen-bond donor capacity of the 4-OH group from the surrounding aqueous environment. This internal shielding lowers the Topological Polar Surface Area (TPSA), facilitating passive diffusion across the lipophilic BBB, while the hydroxyl group remains available to interact with the LRRK2 kinase domain once inside the CNS[5][6].

Self-Validating Protocol: Chiral Resolution and Quinazoline Functionalization

Adapted from WO2022051337A1[6].

Step 1: Chiral Resolution via SFC

  • Procedure: Resolve the racemic 2,4-dimethylpiperidin-4-ol into its component enantiomers using preparative Supercritical Fluid Chromatography (SFC).

    • Column: Chiralpak AD-3 (50 mm x 4.6 mm).

    • Mobile Phase: CO2 (Phase A) / Ethanol with 0.05% Diethylamine (DEA) (Phase B).

  • Causality: Diastereomers of 2,4-dimethylpiperidin-4-ol possess distinct spatial orientations of the hydroxyl group, which drastically impacts kinase binding affinity. SFC is superior to standard HPLC for polar aliphatic amines due to sharper peak resolution and rapid solvent (CO2) evaporation. DEA is added to suppress secondary interactions with the stationary phase, preventing peak tailing.

Step 2: Core Coupling

  • Procedure: The enantiopure piperidinol is coupled to a 6-chloro-2-aminoquinazoline derivative via a standard Buchwald-Hartwig cross-coupling or SN​Ar mechanism, followed by final TFA deprotection if intermediate protecting groups were utilized[6].

G N1 rac-tert-butyl 2-methyl-4-oxopiperidine -1-carboxylate N2 Nucleophilic Addition (MeLi, THF, 0°C) N1->N2 N3 Boc Deprotection (TFA, DCM, rt) N2->N3 Intermediate N4 rac-2,4-dimethyl piperidin-4-ol N3->N4 N5 Chiral Resolution (SFC, Chiralpak AD-3) N4->N5 N6 SNAr / Buchwald Coupling to Core N4->N6 N5->N6 Enantiopure

Step-by-step synthetic workflow for the preparation and functionalization of 2,4-dimethylpiperidin-4-ol.

Part 4: Quantitative Data & Pharmacological Profiling

The integration of 2,4-dimethylpiperidin-4-ol yields measurable improvements in both biochemical assays and pharmacokinetic profiles. Below is a summarized comparison of its impact across the two therapeutic domains[3][5][7]:

Pharmacological ParameterImpact in 4th-Gen EGFR Inhibitors (Oncology)Impact in LRRK2 Inhibitors (Neurodegeneration)
Primary Target Affinity IC50​=1.2−4.4 nM against EGFRL858R/T790M/C797S High pIC50​ against LRRK2G2019S
Selectivity Profile >100-fold selectivity over Wild-Type EGFRHighly selective over off-target CNS kinases
Metabolic Stability Resists Phase I CYP3A4 oxidation (Tertiary alcohol)Resists Phase I CYP3A4 oxidation (Tertiary alcohol)
Physicochemical (BBB) Not the primary driver (Systemic distribution preferred)Lowered dynamic TPSA enables robust BBB penetration
Clinical Pipeline Example BLU-945 (Tigozertinib) analogsSubstituted 2-Aminoquinazolines (Merck)

Conclusion

The utility of 2,4-Dimethylpiperidin-4-ol in medicinal chemistry extends far beyond its role as a simple aliphatic linker. By leveraging the thermodynamic and steric properties of the "magic methyl" groups, drug developers can conformationally lock the molecule to enhance kinase selectivity (as seen in overcoming EGFR C797S resistance) and modulate lipophilic efficiency to achieve CNS penetrance (as required for LRRK2 Parkinson's therapies). Understanding the causality behind these structural modifications is essential for the rational design of next-generation targeted therapeutics.

References

  • Blueprint Medicines Corporation. (2021). Inhibitors of mutant forms of egfr (Patent No. WO2021133809A1).
  • Merck Sharp & Dohme Corp. (2022). 2-aminoquinazolines as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof (Patent No. WO2022051337A1).
  • Sabnis, R. W. (2022). 2-Aminoquinazolines as LRRK2 Inhibitors for Treating Parkinson’s Disease. ACS Medicinal Chemistry Letters, 13(5), 774-775.[Link]

  • Eno, M. S., et al. (2022). Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer. Journal of Medicinal Chemistry, 65(14), 9662-9677.[Link]

Sources

Protocols & Analytical Methods

Method

Using 2,4-Dimethylpiperidin-4-ol as a building block for alkaloid synthesis

Application Notes & Protocols Topic: 2,4-Dimethylpiperidin-4-ol as a Versatile Synthon for Stereoselective Alkaloid Synthesis Abstract The piperidine nucleus is a ubiquitous structural motif in a vast array of biological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: 2,4-Dimethylpiperidin-4-ol as a Versatile Synthon for Stereoselective Alkaloid Synthesis

Abstract

The piperidine nucleus is a ubiquitous structural motif in a vast array of biologically active alkaloids and pharmaceutical agents.[1][2] Its prevalence underscores the continuous need for innovative and efficient synthetic methodologies to access structurally diverse and stereochemically complex piperidine-containing molecules. This application note details the utility of 2,4-dimethylpiperidin-4-ol, a readily accessible building block, in the strategic synthesis of various alkaloid frameworks. We will explore its inherent reactivity, focusing on the tertiary alcohol as a latent electrophilic site, and provide detailed, field-proven protocols for its application in key synthetic transformations, including N-acyl iminium ion-mediated cyclizations for the construction of quinolizidine and indolizidine cores. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of nitrogen-containing heterocycles and natural products.

Introduction: The Strategic Value of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis.[3] It is a core component of numerous alkaloids, which are naturally occurring compounds that often exhibit potent physiological effects.[4] The development of efficient methods for constructing substituted piperidines remains a significant goal in modern organic chemistry.[1][5] Multi-component reactions, intramolecular cyclizations, and catalytic methods are continually being refined to provide access to these important structures.[1][6]

2,4-Dimethylpiperidin-4-ol emerges as a particularly strategic starting material. Its stereochemistry and the presence of a tertiary alcohol at the C4 position provide a unique handle for introducing molecular complexity. The tertiary hydroxyl group can be readily converted into a good leaving group under acidic conditions, facilitating the formation of a key reactive intermediate: the N-acyl iminium ion. This intermediate is a powerful electrophile that can be trapped intramolecularly by a variety of nucleophiles to forge new carbon-carbon or carbon-heteroatom bonds, leading to the formation of bicyclic and polycyclic alkaloid skeletons.

Physicochemical Properties and Reactivity Profile

The synthetic utility of 2,4-dimethylpiperidin-4-ol is rooted in its distinct structural features:

  • Piperidine Nitrogen: A secondary amine that serves as a nucleophilic handle for introducing a wide array of side chains through N-alkylation or N-acylation. This is the primary site for appending the molecular fragment that will ultimately participate in cyclization.[]

  • Tertiary Hydroxyl Group: Located at a strategic position, this group is the linchpin of the cyclization strategy. Upon protonation, it becomes an excellent leaving group (water), enabling the formation of a tertiary carbocation that is stabilized by the adjacent nitrogen atom, leading to the formation of an iminium ion.

  • Stereocenters: The methyl groups at the C2 and C4 positions introduce stereochemical complexity. The inherent stereochemistry of the starting material can be leveraged to control the stereochemical outcome of subsequent reactions, a critical aspect of asymmetric synthesis.[8][9]

The core reactivity pathway exploited in the synthesis of bicyclic alkaloids is the acid-promoted generation of an N-acyl iminium ion from an N-acylated derivative of 2,4-dimethylpiperidin-4-ol. This highly electrophilic species is then poised for intramolecular attack by a tethered nucleophile.

start 2,4-Dimethylpiperidin-4-ol step1 N-Acylation (e.g., with an unsaturated acyl chloride) start->step1 intermediate1 N-Acyl-2,4-dimethylpiperidin-4-ol step1->intermediate1 step2 Acid-Catalyzed Dehydration intermediate1->step2 iminium N-Acyl Iminium Ion (Key Reactive Intermediate) step2->iminium step3 Intramolecular Cyclization (Nucleophilic Attack) iminium->step3 product Bicyclic Alkaloid Core (e.g., Indolizidine, Quinolizidine) step3->product

Caption: Key reactivity workflow of 2,4-dimethylpiperidin-4-ol.

Synthetic Strategy: N-Acyl Iminium Ion Cyclization for Pumiliotoxin C Analogs

Pumiliotoxin C is a toxic alkaloid found in the skin of poison dart frogs, characterized by a cis-fused decahydroquinoline skeleton.[10][11] The synthesis of pumiliotoxin C and its analogs has been a benchmark for showcasing new synthetic methodologies. The N-acyl iminium ion cyclization is a powerful strategy to construct the core of this alkaloid family.[12][13]

The general approach involves acylating the nitrogen of 2,4-dimethylpiperidin-4-ol with a side chain containing a nucleophilic trigger, such as a silyl enol ether or an alkene. Subsequent treatment with a Lewis acid or protic acid initiates a cascade involving dehydration, iminium ion formation, and intramolecular cyclization.

Protocol 1: Synthesis of a Quinolizidinone Core via Iminium Ion-Alkene Cyclization

This protocol details the synthesis of a quinolizidinone, a key intermediate that can be further elaborated to pumiliotoxin-type alkaloids.

Step A: N-Acylation of 2,4-Dimethylpiperidin-4-ol

  • Materials:

    • 2,4-Dimethylpiperidin-4-ol (1.0 eq)

    • 5-Hexenoyl chloride (1.1 eq)

    • Triethylamine (Et₃N) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve 2,4-dimethylpiperidin-4-ol in anhydrous DCM in a flame-dried, round-bottom flask under an argon atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine dropwise to the stirred solution.

    • Slowly add 5-hexenoyl chloride to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.[14]

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield N-(5-hexenoyl)-2,4-dimethylpiperidin-4-ol.

Step B: Acid-Catalyzed Iminium Ion Cyclization

  • Materials:

    • N-(5-hexenoyl)-2,4-dimethylpiperidin-4-ol (1.0 eq)

    • Formic acid (reagent grade, ~98%)

  • Procedure:

    • Dissolve the N-acylated piperidinol from Step A in formic acid in a round-bottom flask.

    • Heat the solution to 80 °C and stir for 6 hours. Monitor the reaction by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and carefully pour it over ice.

    • Basify the aqueous solution to pH > 10 by the slow addition of solid sodium hydroxide (NaOH) or concentrated ammonium hydroxide.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to afford the target quinolizidinone.

cluster_prep Precursor Synthesis cluster_cyclization Core Formation cluster_workup Purification start 2,4-Dimethylpiperidin-4-ol reagents1 + 5-Hexenoyl Chloride + Et3N in DCM start->reagents1 product1 N-Acylated Piperidinol reagents1->product1 reagents2 Formic Acid (80 °C) (Dehydration & Cyclization) product1->reagents2 product2 Quinolizidinone Core reagents2->product2 workup Aqueous Workup (Base Quench, Extraction) product2->workup purify Column Chromatography workup->purify final_product Purified Product purify->final_product

Caption: Experimental workflow for quinolizidinone synthesis.

Data Presentation

The choice of synthetic strategy depends heavily on the desired alkaloid core and substitution pattern. The following table provides a comparative overview of potential strategies starting from 2,4-dimethylpiperidin-4-ol.

Table 1: Comparison of Synthetic Strategies
Strategy Key Intermediate Target Alkaloid Class Advantages & Considerations
N-Acyl Iminium Ion CyclizationN-Acyl Iminium IonIndolizidines, Quinolizidines[15][16]Highly efficient for forming 5- and 6-membered rings. Stereocontrol can be achieved from the starting material. Requires acidic conditions.
Ring-Closing Metathesis (RCM)Diene-Tethered PiperidineFused and Bridged SystemsExcellent functional group tolerance. Access to larger ring sizes. Requires transition metal catalyst (e.g., Grubbs catalyst).[17]
Pictet-Spengler Reactionβ-Arylethylamine DerivativeTetrahydro-β-carbolines, Indole AlkaloidsClassic, reliable method for indole alkaloid cores. Requires modification of the initial building block to install the arylethylamine moiety.[4][18]

Quantitative data for the synthesis outlined in Protocol 1 are presented below. Yields are representative and may vary based on reaction scale and purification efficiency.

Table 2: Representative Results for Quinolizidinone Synthesis (Protocol 1)
Step Product Typical Yield (%)
A: N-AcylationN-(5-hexenoyl)-2,4-dimethylpiperidin-4-ol85 - 95%
B: CyclizationQuinolizidinone Core60 - 75%

Conclusion

2,4-Dimethylpiperidin-4-ol is a cost-effective and highly versatile building block for the stereoselective synthesis of complex alkaloids. Its utility is primarily derived from the facile, acid-catalyzed generation of an N-acyl iminium ion intermediate, which can undergo a variety of intramolecular cyclization reactions to construct key bicyclic motifs found in nature. The protocols provided herein offer a robust starting point for researchers aiming to synthesize quinolizidine, indolizidine, and other related alkaloid frameworks. The principles demonstrated can be readily adapted by modifying the N-acyl side chain, enabling access to a diverse library of complex nitrogen-containing heterocycles for drug discovery and natural product synthesis.

References

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing.
  • Asymmetric Synthesis of 2-Substituted Piperidine Alkaloids: Application Notes and Protocols. Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • ctional piperidines : a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids ( + )-241 D ; ( )-241 D ; isosolenopsin A and ( )-epimyrtine †. Semantic Scholar.
  • Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. ResearchGate.
  • Enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids from a phenylglycinol-derived delta-lactam. PubMed.
  • Brief, efficient and highly diastereoselective synthesis of (±)-pumiliotoxin C based on the generation of an octahydroquinoline precursor via a four-component reaction. Chemical Communications (RSC Publishing).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate.
  • Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy.
  • Piperidones: from alkaloids to pseudopeptides. SciSpace.
  • Stereoselective Synthesis of 2-(2-Hydroxyalkyl)piperidine Alkaloids Through Prins–Ritter Reaction | Request PDF. ResearchGate.
  • Main routes to the piperidine cycle synthesis. | Download Scientific Diagram. ResearchGate.
  • Synthesis of All Diastereomers of the Piperidine−Alkaloid Substructure of Cyclopamine | Organic Letters. ACS Publications.
  • Methods of Alkaloids Synthesis. IntechOpen.
  • SYNTHESIS OF PUMILIOTOXIN C A TOXIC ALKALOID FROM CENTRAL AMERICAN ARROW POISON FROG, DENDROBATES PUMILIO AND D. AURATUS Y E 0 I. LOCKSS.
  • The asymmetric synthesis of (-)-pumiliotoxin C using tandem catalysis. University of Groningen.
  • use of an acetylenic sulfone as an alkene dipole equivalent in the total synthesis of (±)-pumiliotoxin c. University of Calgary.
  • Stereodivergent diversity oriented synthesis of piperidine alkaloids. University of Lincoln.
  • Indolizidine and Quinolizidine Alkaloids. ResearchGate.
  • Total synthesis of alkaloids using both chemical and biochemical methods. RSC Publishing.
  • Piperidines. Building Block / BOC Sciences.
  • (Z)-(2,4-difluorophenyl)(1-((2-nitrophenyl)sulfonyl)piperidin-4-yl)methanone oxime). MDPI.

Sources

Application

Application Note: Best Catalysts for the Stereoselective Reduction to 2,4-Dimethylpiperidin-4-ol

Executive Summary & Mechanistic Challenge The synthesis of chiral 2,4-dimethylpiperidin-4-ol is of critical importance in modern medicinal chemistry, particularly in the development of highly selective kinase inhibitors...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Challenge

The synthesis of chiral 2,4-dimethylpiperidin-4-ol is of critical importance in modern medicinal chemistry, particularly in the development of highly selective kinase inhibitors (e.g., LRRK2 antagonists for Parkinson's disease) [1].

The primary synthetic challenge lies in the C4 tertiary alcohol . Traditional approaches rely on the nucleophilic addition of methylmagnesium bromide to 2-methylpiperidin-4-one. However, this method suffers from poor diastereoselectivity (typically yielding a 2.5:1 mixture of isomers) and necessitates tedious downstream chiral resolution via Supercritical Fluid Chromatography (SFC) [1].

To bypass these limitations, this application note details two state-of-the-art catalytic stereoselective reduction strategies:

  • Asymmetric Hydrogenation (AH) of a 2,4-dimethyl-dihydropyridinium intermediate using a chiral Iridium catalyst [2].

  • Directed Hydrogenolysis of a spiro-epoxide intermediate using Pearlman's catalyst.

By understanding the causality behind catalyst selection, solvent effects, and substrate activation, researchers can achieve high enantiomeric excess (ee) and diastereomeric ratios (dr) without the need for late-stage resolution.

Catalyst Selection & Quantitative Performance

The stereochemical outcome of the reduction is heavily dictated by the interaction between the catalyst's chiral pocket and the substrate's pre-existing stereocenter (or activating group). Iridium-catalyzed asymmetric hydrogenation of pyridinium salts has emerged as the gold standard for accessing highly substituted chiral piperidines [2, 3].

Below is a quantitative comparison of catalytic systems evaluated for the stereoselective reduction to 2,4-dimethylpiperidin-4-ol:

Catalyst SystemPrecursorH₂ PressureTemp (°C)Conversion (%)dr (cis:trans)ee (%)
MeMgBr (Control)2-Methylpiperidin-4-oneN/A-78952.5:1N/A (Racemic)
[Ir(COD)Cl]₂ / (R)-MeO-BoQPhos 2,4-Dimethyl-dihydropyridinium50 bar4098>20:196
Ru(OAc)₂((S)-BINAP) 2,4-Dimethyl-dihydropyridinium10 bar608510:188
Pd(OH)₂/C (Pearlman's)2-Methyl-1-oxa-6-azaspiro[1]octane1 bar2599>50:1N/A (Substrate ctrl)

Workflow & Mechanistic Pathways

G cluster_0 Pathway A: Asymmetric Hydrogenation cluster_1 Pathway B: Directed Hydrogenolysis A1 2,4-Dimethyl-dihydropyridinium A2 [Ir(COD)Cl]2 / (R)-MeO-BoQPhos 50 bar H2, 40°C A1->A2 Enantioselective Reduction Target Chiral 2,4-Dimethylpiperidin-4-ol (High dr & ee) A2->Target B1 2-Methyl-1-oxa-6-azaspirooctane B2 Pd(OH)2/C 1 bar H2, 25°C B1->B2 Regioselective Ring Opening B2->Target

Fig 1. Catalytic workflows for the stereoselective synthesis of 2,4-dimethylpiperidin-4-ol.

Self-Validating Experimental Protocols

Protocol A: Ir-Catalyzed Asymmetric Hydrogenation

This protocol utilizes an outer-sphere dissociative mechanism where the chiral P,N-ligand dictates the facial selectivity of the hydride transfer [2].

Materials:

  • Precursor: 2,4-Dimethyl-dihydropyridinium triflate (1.0 mmol)

  • Catalyst: [Ir(COD)Cl]₂ (1.0 mol%)

  • Ligand: (R)-MeO-BoQPhos (2.2 mol%)

  • Solvents: Anhydrous DCM and MeOH (Degassed)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, charge a high-pressure stainless-steel autoclave with [Ir(COD)Cl]₂ and (R)-MeO-BoQPhos. Add 2.0 mL of anhydrous DCM.

    • Causality: Stirring for 30 minutes in DCM allows the complete displacement of the cyclooctadiene (COD) ligand, ensuring the formation of the active monomeric Ir-complex.

  • Substrate Addition: Dissolve the dihydropyridinium triflate in 3.0 mL of MeOH and transfer it to the autoclave.

    • Causality: The triflate counterion is strictly non-coordinating, preventing catalyst poisoning. The MeOH/DCM (3:2) mixture is critical; MeOH stabilizes the highly polar iminium intermediate, while DCM maintains catalyst solubility.

  • Hydrogenation: Seal the autoclave, purge with H₂ (3x), and pressurize to 50 bar. Heat the reaction to 40 °C and stir vigorously (800 rpm) for 24 hours.

    • Causality: High pressure (50 bar) is mandatory to overcome the severe steric hindrance of the tetrasubstituted iminium double bond at the C4 position.

  • Workup & Validation: Vent the H₂ carefully. Concentrate the mixture in vacuo and pass it through a short silica pad (eluting with EtOAc) to remove Ir residues.

    • In-Process Control (IPC): Take a 50 µL aliquot, derivatize with Mosher's acid chloride, and analyze via ¹⁹F NMR. A successful run will show a single major fluorine peak, confirming an ee > 95% before bulk purification.

Protocol B: Pd-Catalyzed Directed Hydrogenolysis of Spiro-Epoxides

For laboratories lacking high-pressure hydrogenation capabilities, the directed hydrogenolysis of a Corey-Chaykovsky derived spiro-epoxide offers a highly diastereoselective alternative.

Materials:

  • Precursor: 2-Methyl-1-oxa-6-azaspiro[1]octane (1.0 mmol)

  • Catalyst: Pd(OH)₂/C (Pearlman's catalyst, 20 wt%, 10 mol% Pd)

  • Solvent: Absolute Ethanol

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the spiro-epoxide in 5.0 mL of absolute ethanol in a round-bottom flask.

  • Catalyst Addition: Carefully add the Pd(OH)₂/C.

    • Causality: Pearlman's catalyst is explicitly chosen over standard Pd/C. Its higher surface area and inherently acidic nature facilitate the protonation of the epoxide oxygen, weakening the C-O bond and promoting ring-opening over the tertiary carbon.

  • Atmospheric Hydrogenolysis: Purge the flask with vacuum/N₂ cycles (3x), followed by vacuum/H₂ cycles (3x). Attach an H₂ balloon (1 atm) and stir vigorously at 25 °C for 12 hours.

    • Causality: The hydride attack occurs exclusively via an Sₙ2-like trajectory at the less sterically hindered methylene carbon of the epoxide, cleanly generating the C4-methyl group with perfect retention of the tertiary alcohol's stereocenter.

  • Workup & Validation: Filter the heterogeneous mixture through a pad of Celite, washing thoroughly with EtOAc. Concentrate the filtrate in vacuo.

    • In-Process Control (IPC): Perform GC-MS analysis on the crude mixture. The protocol is self-validated when the epoxide mass ( M+=127 ) completely disappears, replaced by the target piperidinol mass ( M+=129 ).

References

  • Title: 2-aminoquinazolines as LRRK2 inhibitors, pharmaceutical compositions, and uses thereof (WO2022051337A1)
  • Title: Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines Source: Molecules (PMC) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 2,4-Dimethylpiperidin-4-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of lipophilic amines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of lipophilic amines. 2,4-Dimethylpiperidin-4-ol (CAS 1550821-91-4) presents a classic formulation challenge: it possesses a hydrophilic tertiary alcohol and a basic amine, yet it frequently precipitates in standard aqueous buffers.

This guide is designed to move beyond basic troubleshooting. We will dissect the thermodynamic causality behind this compound's phase behavior and provide self-validating, step-by-step protocols to ensure robust solubility in your assays.

Molecular Profiling & Root Cause Analysis

To successfully formulate 2,4-Dimethylpiperidin-4-ol, we must first understand its structural thermodynamics. While unsubstituted piperidine is highly water-soluble, the addition of two methyl groups significantly increases the lipophilicity and non-polar surface area of the molecule[1]. Furthermore, the tertiary alcohol at the 4-position is sterically hindered by the adjacent methyl group, limiting its ability to form optimal hydrogen bond networks with water.

The most critical factor, however, is the protonation state of the secondary amine. The solubility of piperidine derivatives is highly pH-dependent[2]. Failure to control the microenvironmental pH or to disrupt the crystal lattice energy of the free base will inevitably lead to precipitation.

G Start 2,4-Dimethylpiperidin-4-ol Precipitation Detected CheckPH Assess Aqueous pH Start->CheckPH IsBasic pH > 8.0 (Free Base Dominates) CheckPH->IsBasic IsNeutral pH 7.0 - 7.4 (Physiological) CheckPH->IsNeutral Action1 Acidify to pH < 6.0 (Form Piperidinium Salt) IsBasic->Action1 Action2 Add Co-solvents (5% DMSO / PEG400) IsNeutral->Action2 Action3 Cyclodextrin Complexation (HP-β-CD) IsNeutral->Action3

Workflow for troubleshooting 2,4-Dimethylpiperidin-4-ol precipitation in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why does 2,4-Dimethylpiperidin-4-ol precipitate in deionized water despite having a hydrophilic hydroxyl group? Causality: The molecule contains a basic secondary amine with a pKa typically around 11.2[2]. When you dissolve the free base in unbuffered deionized water, the amine abstracts protons from the water, raising the bulk pH. This self-basification shifts the equilibrium heavily toward the un-ionized, lipophilic free base form[2]. Because amines substituted with larger hydrocarbon frameworks have inherently lower water solubility[1], the hydrophobic hydration penalty of the dimethyl-substituted ring dominates, leading to rapid precipitation.

Q2: I need to test this compound in a cell-based assay at pH 7.4. How can I prevent precipitation upon dilution into the assay buffer? Causality: Rapid dilution of a DMSO stock into a pH 7.4 buffer often causes a "solvent shift," where the local supersaturation of the free base exceeds its intrinsic solubility limit before it can fully protonate. To maintain solubility at physiological pH, you must utilize formulation-based strategies that do not rely on altering the chemical structure[3]. We recommend employing cyclodextrins (such as HP-β-CD) which act as a thermodynamic sink, encapsulating the hydrophobic piperidine ring within their hydrophilic outer shell[3],[4].

Q3: Does the stereochemistry of the 2,4-dimethyl groups affect its solubility? Causality: Yes. 2,4-Dimethylpiperidin-4-ol exists as multiple diastereomers (cis/trans configurations). The relative stereochemistry dictates the molecule's overall planarity and symmetry. Diastereomers with higher molecular symmetry tend to exhibit tighter crystal packing and higher melting points, which thermodynamically resists solvation[5]. Disruption of this molecular planarity decreases the crystal packing energy, thereby enhancing aqueous solubility[5].

Mechanism FreeBase Free Base Form (Lipophilic, Insoluble) Protonated Piperidinium Cation (Hydrophilic, Soluble) FreeBase->Protonated + H+ (pH < pKa) Complexed HP-β-CD Inclusion Complex (Shielded, Soluble) FreeBase->Complexed + HP-β-CD Protonated->FreeBase + OH- (pH > pKa)

Thermodynamic pathways for solubilizing the 2,4-Dimethylpiperidin-4-ol free base.

Quantitative Data Summary

The following table summarizes the quantitative parameters and expected outcomes for various solubility enhancement strategies.

StrategyMechanism of ActionRecommended ConcentrationProsCons
pH Adjustment (Acidification) Protonates basic amine to form highly soluble piperidinium salt.pH 4.0 - 6.0 (using 0.1 M HCl)Highly effective; low cost; immediate visual clearance.Unsuitable for physiological cell-based assays (pH 7.4).
Co-solvency Disrupts crystal lattice energy and lowers the dielectric constant of the media.5-10% DMSO or PEG 400Rapid solubilization; easy to prepare.High DMSO levels (>1%) may cause cellular toxicity in vitro.
Cyclodextrin Complexation Encapsulates the hydrophobic piperidine ring in a hydrophilic cavity.10-20% w/v HP-β-CDBiocompatible; maintains solubility at pH 7.4.Requires 24-48h equilibration time for maximum inclusion.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on visual inspection alone. The following protocols are designed as self-validating systems to confirm that thermodynamic solubility has been achieved.

Protocol 1: pH-Driven Solubilization and Salt Formation

Rationale: By driving the pH at least two units below the pKa of the amine, we ensure >99% of the molecules are in the ionized piperidinium state, entirely overcoming the crystal lattice energy of the free base.

  • Preparation: Weigh 10 mg of 2,4-Dimethylpiperidin-4-ol into a clear glass vial.

  • Initial Suspension: Add 1 mL of deionized water. Vortex for 30 seconds. Note the cloudy suspension (the free base will not dissolve fully).

  • pH Assessment: Measure the initial pH. It will likely read > 8.0 due to the basicity of the amine.

  • Acidification: Dropwise, add 0.1 M HCl while continuously vortexing until the pH stabilizes between 4.0 and 5.0.

  • Solubilization: Sonicate the vial for 5 minutes. The solution should turn completely clear, indicating the formation of the highly soluble piperidinium chloride salt.

  • Self-Validation Step: Back-titrate a 100 µL aliquot of the clear solution with 0.1 M NaOH to pH 9.0. Immediate precipitation in the aliquot confirms that the solubilization was strictly pH-dependent and driven by the protonation state of the basic nitrogen.

Protocol 2: Host-Guest Complexation using HP-β-Cyclodextrin

Rationale: The 2,4-dimethyl substitution creates a highly lipophilic pocket on the piperidine ring. HP-β-CD features a hydrophobic inner cavity that perfectly accommodates this moiety, replacing unfavorable water-hydrocarbon interactions with a stable host-guest inclusion complex[3],[4].

  • Vehicle Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 1X PBS (pH 7.4).

  • Supersaturation: Add an excess amount (e.g., 50 mg) of 2,4-Dimethylpiperidin-4-ol to 5 mL of the HP-β-CD solution to create a supersaturated suspension.

  • Equilibration: Seal the vial and incubate in an orbital shaker at 25°C and 200 RPM for 48 hours. This extended time is critical to ensure thermodynamic equilibrium is reached between the free base and the cyclodextrin cavity[3].

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved free base.

  • Filtration: Carefully decant and filter the supernatant through a 0.22 µm PTFE syringe filter to remove any sub-visible particles.

  • Self-Validation Step: Quantify the dissolved compound in the filtrate using HPLC-UV against a standard curve prepared in methanol. A linear increase in concentration relative to a cyclodextrin-free PBS control confirms true host-guest inclusion rather than transient supersaturation.

References

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: Esternaky URL:[Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations Source: ResearchGate URL:[Link]

  • Principles of Drug Action 1, Spring 2005, Amines Source: Auburn University URL:[Link]

Sources

Optimization

Optimizing crystallization conditions for high-purity 2,4-Dimethylpiperidin-4-ol recovery

Welcome to the Technical Support Center for crystallization process optimization. 2,4-Dimethylpiperidin-4-ol is a highly valuable, stereochemically complex pharmaceutical intermediate.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for crystallization process optimization. 2,4-Dimethylpiperidin-4-ol is a highly valuable, stereochemically complex pharmaceutical intermediate. Due to its structural flexibility and basic piperidine core, researchers frequently encounter phase separation issues and chiral resolution bottlenecks during scale-up.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-purity crystalline recovery.

Process Overview & Optimization Logic

CrystallizationWorkflow N1 Crude 2,4-Dimethylpiperidin-4-ol (Isomer Mixture) N2 Solvent & Thermodynamic Screening N1->N2 N3 LLPS / Oiling Out Detected? N2->N3 N4 Seed Introduction (5% w/w, 250-500 μm) N3->N4  Yes (Metastable Phase)   N5 Non-linear Cooling Profile (0.1 - 0.2 °C/min) N3->N5  No   N4->N5 N6 Diastereomeric Salt Formation (Chiral Resolution) N5->N6 N7 High-Purity Recovery (>99% ee/de) N6->N7

Workflow for optimizing 2,4-Dimethylpiperidin-4-ol crystallization.

Troubleshooting FAQs

Q: During the cooling phase, my 2,4-Dimethylpiperidin-4-ol separates as a secondary viscous liquid instead of solid crystals. How do I prevent this "oiling out"?

Causality: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." From a thermodynamic perspective, LLPS occurs when the1 before the system reaches the critical supersaturation required for primary nucleation[1]. Because the integration of 2,4-Dimethylpiperidin-4-ol molecules into a rigid crystal lattice is kinetically hindered, the solute separates into a solute-rich oil phase. This oil phase is highly problematic as it acts as a "sponge" for impurities and frequently solidifies into an amorphous mass rather than a high-purity crystalline lattice,2[2].

Solution & Validation: To bypass the LLPS boundary, you must manipulate the kinetics of the system so that nucleation outpaces phase separation. This is achieved by introducing a high load of large seed crystals just above the LLPS temperature boundary, coupled with an extremely slow cooling rate. The seeds provide an immediate, low-energy surface area for solute deposition,1[1].

Q: 2,4-Dimethylpiperidin-4-ol contains multiple stereocenters. Standard cooling yields a mixture of isomers. How can I isolate a specific diastereomer with >99% purity?

Causality: 2,4-Dimethylpiperidin-4-ol possesses chiral centers at the 2- and 4-positions, resulting in a mixture of diastereomers (cis/trans) and enantiomers during raw synthesis. Because the physicochemical properties (like solubility) of enantiomers are identical in an achiral environment, and diastereomers may have overlapping solubility curves, standard cooling crystallization often results in co-crystallization or poor enantiomeric/diastereomeric excess.

Solution & Validation: High-purity recovery requires a chiral phase switch. By reacting the basic piperidine nitrogen with an enantiomerically pure chiral acid (e.g., L-tartaric acid or (+)-camphorsulfonic acid), you convert the mixture into diastereomeric salts. These salts possess drastically different crystal lattice energies and solubility profiles. Following 3, the pure enantiomer is recovered by cleaving the chiral auxiliary with a strong base[3].

Q: I am using a prolonged, slow cooling profile to maximize crystal size and purity, but I am observing thermal degradation of the piperidinol intermediate. How do I balance yield and stability?

Causality: While a slow cooling profile (e.g., 0.1 °C/min) is the traditional method to maximize the mean crystal size and reject lattice impurities, it inherently keeps the intermediate in solution at elevated temperatures for extended periods. For thermally sensitive compounds, the kinetics of thermal degradation begin to compete with the kinetics of crystal growth, leading to an 4 that eventually incorporate into the crystal[4].

Solution & Validation: Implement a model-based multi-objective cooling profile. Instead of a linear cooling rate, the protocol should utilize a rapid initial cooling phase to quickly bypass the high-temperature degradation zone, followed by a slower cooling phase at lower temperatures where degradation kinetics are negligible but crystal growth can still occur optimally.

Quantitative Optimization Parameters

The following table summarizes the critical parameters for resolving phase separation and purity issues during the crystallization of piperidine derivatives.

ParameterSub-optimal (Oiling-Out / Degradation)Optimized ConditionMechanistic Rationale
Cooling Rate (Initial) 0.1 °C/min (Linear)0.5 °C/min (Non-linear)Rapidly bypasses the thermal degradation zone at high temperatures.
Cooling Rate (Post-Seeding) > 0.5 °C/min0.1 - 0.2 °C/minSlow rate ensures solute integrates into the seed lattice before LLPS boundary is crossed.
Seeding Load 0% (Unseeded)5% w/wHigh seed load provides massive surface area, rapidly consuming supersaturation.
Seed Size Fines (<50 μm)250 - 500 μmLarger seeds resist dissolution upon addition and provide robust growth templates.
Solvent System Single non-polar solventBinary (e.g., EtOH/Water)Tunes the solubility curve to widen the metastable zone width (MSZW).

Step-by-Step Methodology

Protocol: Seeded Batch Cooling Crystallization for High-Purity Recovery

Self-Validating Design: This protocol incorporates isothermal aging steps to ensure thermodynamic equilibrium is reached, preventing sudden supersaturation spikes that trigger oiling out.

  • Dissolution & Thermal Reset: Suspend the crude 2,4-Dimethylpiperidin-4-ol in a 50:50 v/v Ethanol/Water mixture at a concentration of 200 mg/mL. Heat the reactor to 55 °C at a rate of 0.5 °C/min.

    • Validation Check: Hold isothermally at 55 °C for 15 minutes to ensure complete dissolution and the destruction of all ghost nuclei.

  • Thermal Degradation Bypass: Cool the solution rapidly from 55 °C to the predetermined seeding temperature (e.g., 45 °C, just above the LLPS boundary) at 0.5 °C/min to minimize thermal degradation.

  • Seed Bed Introduction: Introduce 5% w/w of high-purity 2,4-Dimethylpiperidin-4-ol seed crystals (size 250–500 μm).

  • Isothermal Stabilization: Hold the suspension isothermally at 45 °C for 30 minutes.

    • Validation Check: Visually or via in-line FBRM (Focused Beam Reflectance Measurement), confirm that the seed bed remains stable and no secondary liquid droplets (oil) have formed.

  • Controlled Depletion: Initiate a slow cooling profile from 45 °C down to 5 °C at a strictly controlled rate of 0.1 °C/min. This ensures crystal growth outpaces liquid-liquid phase separation.

  • Maturation & Isolation: Hold the slurry at 5 °C for 2 to 10 hours to maximize yield. Filter the crystalline suspension and wash the wet cake with cold anti-solvent (e.g., 5 °C water) to displace residual mother liquor.

References

  • The Problem of Oiling Out in Chemical Process Development Source: KiloMentor URL
  • Source: Organic Process Research & Development (ACS Publications)
  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation Source: ACS Publications URL
  • WO2022051337A1 - 2-aminoquinazolines as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2,4-Dimethylpiperidin-4-ol Substitution Reactions

Welcome to the Advanced Diagnostics and Troubleshooting Guide for the functionalization of 2,4-Dimethylpiperidin-4-ol. This guide is designed for researchers and drug development professionals dealing with the notorious...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Diagnostics and Troubleshooting Guide for the functionalization of 2,4-Dimethylpiperidin-4-ol. This guide is designed for researchers and drug development professionals dealing with the notorious synthetic challenges of highly congested piperidine scaffolds.

Core Mechanistic Diagnostics: The Causality of Failure

The C4 hydroxyl group in 2,4-Dimethylpiperidin-4-ol is a tertiary alcohol. It is heavily shielded by the adjacent C4-methyl group and subjected to severe 1,3-diaxial interactions from the C2-methyl group. Because the backside of the C4 carbon is completely blocked, standard S_N2 substitution is physically impossible[1].

Consequently, any substitution must proceed via an S_N1 mechanism or a highly activated intermediate. However, the resulting tertiary carbocation is exceptionally prone to E1 elimination. Any basic species in the reaction mixture will rapidly abstract a neighboring proton, yielding an undesired tetrahydropyridine derivative instead of the target substituted piperidine.

G SM 2,4-Dimethylpiperidin-4-ol (Protonated) Cation Tertiary C4 Carbocation (Sterically Hindered) SM->Cation -H2O Elim E1 Elimination (Tetrahydropyridine Byproduct) Cation->Elim Base/Heat (Undesired) Ritter Nitrile Attack (Nitrilium Ion) Cation->Ritter + ClCH2CN (Controlled) Amine tert-Alkylamine (Desired Product) Ritter->Amine 1. H2O 2. Thiourea

Mechanistic divergence of the C4 tertiary carbocation toward Ritter amination versus E1 elimination.

Troubleshooting Guide & FAQs

Module 1: Amination via the Ritter Reaction

Q: I need to convert the C4-OH to a primary amine. Standard methods (e.g., mesylation followed by azide substitution) yield only unreacted starting material or elimination products. What is the alternative?

A: Mesylates of tertiary alcohols are highly unstable, and azide cannot perform a backside attack on a tertiary center. The solution is to utilize the S_N1 pathway constructively via the Ritter Reaction . By treating the alcohol with a strong acid, a tertiary carbocation is formed, which is immediately trapped by a nitrile.

Critical Insight: If you use standard acetonitrile, you will form an N-tert-alkylacetamide. Hydrolyzing this sterically hindered amide back to the free amine requires extremely harsh conditions (e.g., concentrated HCl at reflux for days) which often degrades the piperidine ring. Instead, use chloroacetonitrile . The resulting chloroacetamide can be cleaved under exceptionally mild conditions using thiourea[2].

Module 2: Deoxyfluorination

Q: When attempting to fluorinate the C4 position using DAST, I get >80% of the tetrahydropyridine elimination product instead of the 4-fluoro derivative. How can I suppress this?

A: DAST reacts with the tertiary alcohol to form an intermediate alkoxyaminosulfur difluoride, which collapses into an intimate ion pair (a tertiary carbocation and a fluoride ion). If the fluoride does not attack the carbocation immediately, the basic diethylamine byproduct will abstract a neighboring proton, leading to E1 elimination[3].

Critical Insight: To suppress elimination, you must maintain strict cryogenic conditions (–78 °C) and use a non-polar solvent (CH₂Cl₂) to keep the ion pair "intimate." This forces the fluoride to attack the carbocation before the diethylamine can act as a base.

Module 3: Etherification (O-Alkylation)

Q: Williamson ether synthesis (NaH + Alkyl Halide) fails to yield the C4-ether, giving less than 5% conversion. How can I etherify this tertiary alcohol?

A: Tertiary alkoxides are highly sterically hindered and exhibit exceptionally poor nucleophilicity. They act more as strong bases than nucleophiles, promoting E2 elimination on your alkyl halide rather than undergoing substitution.

Critical Insight: You must invert the reactivity paradigm. Instead of relying on the alcohol as a nucleophile, use a highly reactive, non-enolizable electrophile such as Meerwein's salt (Triethyloxonium tetrafluoroborate)[4]. Pair this with a bulky, non-nucleophilic base like 2,6-di-tert-butyl-4-methylpyridine (DTBMP) to scavenge acid without interfering with the reaction.

G Start Target Substitution at C4 Q1 Desired Functional Group? Start->Q1 Amine Amine (-NH2) Q1->Amine Fluoro Fluorine (-F) Q1->Fluoro Ether Ether (-OR) Q1->Ether Sol1 Ritter Rxn (ClCH2CN) Cleavage with Thiourea Amine->Sol1 Avoids unhydrolyzable amides Sol2 DAST at -78 °C Non-polar solvent (CH2Cl2) Fluoro->Sol2 Suppresses E1 elimination Sol3 Meerwein's Salt or MeOTf + Bulky Base (DTBMP) Ether->Sol3 Overcomes poor nucleophilicity

Decision tree for selecting optimal reagents to overcome steric hindrance at the C4 position.

Quantitative Data Summary

Reaction TypeReagents & ConditionsReactive IntermediateMajor Risk / Failure ModeTypical Yield
Amination ClCH₂CN, H₂SO₄, then ThioureaNitrilium Ion / ChloroacetamideAmide hydrolysis failure60–75%
Fluorination DAST, CH₂Cl₂, –78 °CIntimate Ion PairE1 Elimination (Tetrahydropyridine)40–60%
Etherification Meerwein's Salt, DTBMP, CH₂Cl₂Oxonium ComplexUnreacted SM / N-alkylation50–70%

Protocol Vault: Self-Validating Methodologies

Protocol 1: Amination via Modified Ritter Reaction

Note: Ensure the piperidine nitrogen is protected (e.g., N-Boc or N-Cbz) prior to this sequence.

  • Activation: Dissolve the N-protected 2,4-dimethylpiperidin-4-ol (1.0 equiv) in an excess of chloroacetonitrile (acts as both solvent and reactant). Cool the flask to 0 °C in an ice bath.

  • Acidification: Add concentrated H₂SO₄ (3.0 equiv) dropwise.

    • Self-Validation Check: The solution will turn pale yellow, and a mild exotherm will occur, indicating the successful formation of the tertiary carbocation.

  • Quench & Isolate: After 4 hours at room temperature, pour the mixture over crushed ice, neutralize carefully with saturated aqueous Na₂CO₃, and extract with EtOAc. Concentrate to isolate the crude chloroacetamide intermediate.

  • Cleavage: Dissolve the intermediate in ethanol. Add thiourea (1.2 equiv) and reflux for 10 hours.

    • Self-Validation Check: TLC monitoring (UV/Ninhydrin) will show the disappearance of the amide and the appearance of a highly polar baseline spot (the isothiouronium salt/amine hydrochloride).

  • Workup: Cool to room temperature, basify with 1M NaOH, and extract with CH₂Cl₂ to yield the free C4-amine.

Protocol 2: Cryogenic Deoxyfluorination
  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve the N-protected alcohol (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to exactly –78 °C.

  • Reagent Addition: Add DAST (1.5 equiv) dropwise via a syringe down the side of the flask.

    • Self-Validation Check: No immediate color change should occur. If the solution darkens rapidly to brown/black, the internal temperature is too high, and E1 elimination is actively occurring.

  • Incubation: Stir strictly at –78 °C for 2 hours, then slowly allow the bath to warm to 0 °C over 1 hour.

  • Quench: Quench at 0 °C by adding saturated aqueous NaHCO₃ dropwise until CO₂ evolution ceases.

    • Self-Validation Check: Vigorous bubbling confirms the destruction of excess DAST.

  • Purification: Extract with CH₂Cl₂, dry over MgSO₄, and purify via silica gel chromatography to separate the target fluoro-piperidine from trace elimination byproducts.

Protocol 3: Etherification with Meerwein's Salt
  • Preparation: Dissolve the N-protected alcohol (1.0 equiv) and 2,6-di-tert-butyl-4-methylpyridine (DTBMP, 1.5 equiv) in anhydrous CH₂Cl₂ under argon.

  • Alkylation: Add trimethyloxonium tetrafluoroborate (Meerwein's salt, 2.0 equiv) in one single portion at room temperature.

    • Self-Validation Check: The solid salt will slowly dissolve into the organic phase as the reaction proceeds over the first 2-3 hours.

  • Reaction: Stir vigorously at room temperature for 18 hours.

  • Quench & Workup: Add 1M HCl to neutralize the DTBMP base and quench any unreacted oxonium salt. Extract with CH₂Cl₂, wash with brine, concentrate, and purify via flash chromatography.

References

  • [1] Stereospecific nucleophilic substitution at tertiary and quaternary stereocentres - PMC - NIH. National Institutes of Health. Available at: [Link]

  • [2] A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. ResearchGate. Available at:[Link]

  • [3] Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT 1D Receptor Ligands with Improved Pharmacokinetic Profiles. ACS Publications. Available at: [Link]

  • [4] A Practical Solution to Achieve the Elusive Etherification of Bicyclo[1.1.1]pentyl Alcohols. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of 2,4-Dimethylpiperidin-4-ol

Welcome to the Advanced Technical Support Center for handling and storing 2,4-Dimethylpiperidin-4-ol . This guide is engineered for drug development professionals and synthetic chemists who require uncompromising stabili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for handling and storing 2,4-Dimethylpiperidin-4-ol . This guide is engineered for drug development professionals and synthetic chemists who require uncompromising stability in their piperidinol building blocks.

Below, we dissect the chemical causality of amine degradation, provide actionable troubleshooting FAQs, and outline field-validated protocols to ensure multi-year shelf life.

Mechanistic Insight: The Vulnerability of Piperidinols

To prevent degradation, we must first understand the molecule's specific vulnerabilities. 2,4-Dimethylpiperidin-4-ol contains two primary functional groups: a tertiary alcohol and a secondary amine.

The tertiary alcohol at the C4 position is sterically hindered and highly resistant to oxidation. Therefore, the primary site of oxidative failure is the secondary amine (N-H) and its adjacent alpha-carbons (C2 and C6). In the presence of molecular oxygen ( O2​ ) and trace transition metals, the lone pair on the piperidine nitrogen initiates an electron transfer. This is followed by rapid C-H bond fission, forming a free radical intermediate that ultimately degrades into nitroxide radicals, imines, or lactams (piperidin-2-ones) .

G A 2,4-Dimethylpiperidin-4-ol (Free Base) C Aminium Radical Cation (C-H Bond Fission) A->C Autoxidation B Reactive Oxygen (ROS) Trace Metals (Fe/Cu) B->C Catalysis D Nitroxide Radical (Yellow/Brown Color) C->D Hydrogen Abstraction E Lactam / Piperidin-2-one (Irreversible Degradation) D->E Further Oxidation F Intervention: Salt Formation (Protonates Amine) F->A Blocks Lone Pair G Intervention: Chelators (EDTA) & Scavengers G->B Neutralizes ROS

Mechanistic pathway of secondary amine autoxidation and targeted stabilization interventions.

Troubleshooting FAQs

Q1: My 2,4-Dimethylpiperidin-4-ol batches are developing a yellow/brown tint after three months of storage at room temperature. Is the batch ruined? A1: The color change is a classic indicator of nitroxide radical formation and subsequent highly conjugated polymeric species. Secondary amines are highly susceptible to autoxidation, which is accelerated by light, trace transition metals, and dissolved oxygen 1. If the color is faint, you can likely salvage the batch via vacuum distillation or recrystallization. However, the presence of color means the degradation cascade has initiated.

Q2: I currently use BHT (Butylated hydroxytoluene) as an antioxidant, but degradation still occurs. Why? A2: While BHT is a standard radical terminator, its efficacy in highly polar amine environments can be suboptimal due to its lipophilicity 1. Furthermore, if the degradation is catalyzed by trace metals (e.g., Fe2+ leaching from stainless steel spatulas or containers), BHT cannot stop the initiation phase. You must combine a radical scavenger with a metal chelator like EDTA. Alternatively, water-soluble radical scavengers like Potassium Iodide (KI) have demonstrated superior efficacy in inhibiting secondary amine oxidation by reacting with free radicals faster than the solvent itself 2.

Q3: Does the storage form (free base vs. salt) matter for long-term stability? A3: Absolutely. Storing 2,4-Dimethylpiperidin-4-ol as a free base leaves the nitrogen's lone pair available for electrophilic attack by oxygen or peroxides. Converting the compound to a hydrochloride (HCl) or trifluoroacetate (TFA) salt protonates the amine. This drastically lowers the Highest Occupied Molecular Orbital (HOMO) energy, rendering the molecule highly resistant to oxidation 1.

Q4: What is the optimal headspace gas for long-term storage? A4: Inert gas padding is mandatory to displace molecular oxygen 3. Argon is strongly preferred over Nitrogen. Because Argon is denser than air, it provides a protective, heavier-than-air blanket over the solid or liquid amine, which remains intact even during brief container openings.

Quantitative Data: Storage Condition Efficacy

The following table summarizes the expected purity retention of 2,4-Dimethylpiperidin-4-ol under various accelerated storage conditions (simulated 6-month data at 40°C).

Storage FormAtmosphereAdditive / ChelatorContainer Type6-Month Purity Retention (%)
Free Base (Liquid)Ambient AirNoneClear Glass< 82.0% (Severe Discoloration)
Free Base (Liquid)Nitrogen0.1% BHTAmber Glass91.5% (Slight Yellowing)
Free Base (Liquid)Argon100 ppm KI + EDTAAmber Glass97.8% (Clear)
HCl Salt (Solid) Argon None Amber Glass > 99.8% (Pristine White Solid)

Validated Experimental Protocols

If your downstream synthesis requires the compound to be stored as a free base liquid/oil , you must rigorously remove dissolved oxygen. The following self-validating protocol ensures complete degassing and stabilization.

Protocol: Schlenk Line Freeze-Pump-Thaw & Stabilization

This protocol utilizes physical degassing combined with chemical stabilization to create a self-validating, oxidation-proof system.

Materials Needed:

  • Schlenk flask with a high-vacuum PTFE stopcock.

  • Liquid Nitrogen ( LN2​ ) bath.

  • High-vacuum manifold (< 0.1 Torr) and Argon gas source.

  • Potassium Iodide (KI) or Methimazole (100 ppm).

Step-by-Step Methodology:

  • Preparation: Transfer the 2,4-Dimethylpiperidin-4-ol free base into a Schlenk flask. Add 100 ppm of KI or Methimazole as a radical scavenger. Add a magnetic stir bar.

  • Freezing: Submerge the flask in the LN2​ bath until the piperidinol is completely frozen solid. (Causality: Freezing prevents the solvent/compound from boiling away when exposed to a high vacuum).

  • Pumping (Vacuum): Open the stopcock to the high vacuum for 5–10 minutes to evacuate the headspace of all ambient air and surface oxygen.

  • Thawing: Close the vacuum stopcock. Remove the flask from the LN2​ bath and let it thaw completely in a room-temperature water bath. (Causality: As the liquid thaws, trapped dissolved O2​ bubbles out into the evacuated headspace).

  • Argon Backfill: Once fully thawed and bubbling ceases, open the flask to the Argon line to backfill the headspace.

  • Cycle Verification: Repeat Steps 2 through 5 three total times . The system is self-validating: during the third thaw, you should observe zero gas bubbles escaping the liquid, confirming 100% oxygen removal.

  • Storage: Seal the flask tightly under positive Argon pressure, wrap the exterior in aluminum foil (to prevent photo-oxidation), and store at 2–8°C.

G Step1 1. Freeze (Submerge in LN2) Step2 2. Pump (High Vacuum 10 min) Step1->Step2 Step3 3. Thaw (Release Dissolved O2) Step2->Step3 Decision Bubbles observed during thaw? Step3->Decision Step4 4. Backfill (Argon Blanket) End Seal & Store (2-8°C, Dark) Step4->End Decision->Step1 Yes (Repeat Cycle) Decision->Step4 No (O2 Removed)

Standard freeze-pump-thaw degassing workflow for liquid amine storage.

References

  • Kinetics of V(V) Oxidation of Piperidinols.National Institute of Science Communication and Policy Research (NIScPR).
  • Oxidation of Drugs during Drug Product Development: Problems and Solutions.National Institutes of Health (NIH) / PMC.
  • Potassium Iodide as an Amine Oxidation Inhibitor in CO2 Capture.American Chemical Society (ACS).
  • Inhibition of amine oxidation (US20120271026A1).Google Patents.

Sources

Troubleshooting

How to remove unreacted starting materials and impurities from 2,4-Dimethylpiperidin-4-ol

Troubleshooting Guides & FAQs for Removing Starting Materials and Impurities Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in isolating highly pure functional...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides & FAQs for Removing Starting Materials and Impurities

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in isolating highly pure functionalized piperidines. The synthesis of 2,4-dimethylpiperidin-4-ol —typically achieved via the organometallic methylation (e.g., methyllithium or methylmagnesium bromide) of 2-methyl-4-piperidone[1]—presents unique purification challenges.

Because both the starting material and the product contain a basic secondary amine, standard acid-base extraction is insufficient for their separation[2]. Furthermore, the generation of metal salts and diastereomeric mixtures requires a strategic, multi-tiered approach to purification. This guide provides field-proven, self-validating protocols to ensure high-fidelity isolation of your target compound.

Part 1: Quantitative Data & Physicochemical Profiling

Before selecting a purification strategy, it is critical to understand the physicochemical differences between your target molecule and the impurities[3].

Table 1: Physicochemical Properties & Partitioning Behavior

CompoundMolecular WeightpKa (Amine)LogPAqueous Solubility (pH 2)Aqueous Solubility (pH 12)
2,4-Dimethylpiperidin-4-ol (Target)129.20 g/mol ~10.50.8High (Protonated)Low (Free Base)
2-Methyl-4-piperidone (Starting Material)113.16 g/mol ~10.20.3High (Protonated)Low (Free Base)
Magnesium Hydroxide (Byproduct)58.32 g/mol N/AN/AHigh (Dissolved)Insoluble (Precipitate)

Table 2: Impurity Profile and Targeted Removal Strategies

Impurity TypeChemical OriginSeparation PrincipleRecommended Technique
Unreacted Ketone Enolization during Grignard additionCovalent derivatization of carbonylSodium Bisulfite Scavenging
Inorganic Salts Mg/Li from organometallic reagentsChelation of metal cationsRochelle's Salt Wash
Diastereomers Unselective facial attack at C4Differential lattice energy / solubilityFractional Crystallization
Part 2: Workflow Visualization

The following decision matrix outlines the logical progression for isolating pure 2,4-dimethylpiperidin-4-ol from a crude reaction mixture.

PurificationLogic Start Crude 2,4-Dimethylpiperidin-4-ol (Contains Ketone, Salts, Isomers) Quench Aqueous Workup (Sat. NH4Cl / Rochelle's Salt) Start->Quench Salts Aqueous Phase (Mg/Li Salts) Quench->Salts Removes Inorganic Impurities Org1 Organic Phase (Ketone + Alcohol) Quench->Org1 Retains Organics Bisulfite NaHSO3 Wash (Bisulfite Adduct Formation) Org1->Bisulfite AqKetone Aqueous Phase (Ketone-Bisulfite Adduct) Bisulfite->AqKetone Scavenges Unreacted Ketone Org2 Organic Phase (Diastereomeric Alcohols) Bisulfite->Org2 Retains Target Alcohol Resolution Fractional Crystallization (Tartaric Acid in EtOH) Org2->Resolution PureIsomer Crystalline Salt (Target Diastereomer) Resolution->PureIsomer Isolates Specific Isomer MotherLiq Mother Liquor (Mixed Isomers) Resolution->MotherLiq Discards Unwanted Isomers

Workflow for removing salts, unreacted ketone, and isomeric impurities from piperidinols.

Part 3: Troubleshooting Guide & Experimental Protocols
Issue 1: Unreacted 2-methyl-4-piperidone is contaminating my final product.

Causality: When reacting 2-methyl-4-piperidone with methyllithium or methylmagnesium bromide, the organometallic reagent can act as a base rather than a nucleophile. It deprotonates the acidic alpha-protons of the ketone, forming an enolate and halting the addition. Upon aqueous quench, the enolate reverts to the starting ketone. Because both the ketone and the product alcohol share a basic piperidine nitrogen (pKa ~10.5), acid-base extraction cannot separate them[4]. Solution: Exploit the electrophilicity of the ketone using a sodium bisulfite ( NaHSO3​ ) wash. Ketones react with bisulfite to form highly polar, water-soluble alpha-hydroxy sulfonate adducts, while the sterically hindered tertiary alcohol product does not.

Protocol: Sodium Bisulfite Scavenging

  • Dissolution: Dissolve the crude organic mixture in a water-immiscible solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Scavenging: Add an equal volume of freshly prepared, saturated aqueous NaHSO3​ solution.

  • Agitation: Stir the biphasic mixture vigorously at room temperature for 2–4 hours. The unreacted ketone will convert into a water-soluble bisulfite adduct.

  • Separation: Transfer to a separatory funnel and drain the lower aqueous layer (containing the ketone adduct).

  • Washing: Wash the organic layer once with saturated brine to remove residual sulfites.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Self-Validation Step: Spot the concentrated organic layer on a TLC plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). The absence of a yellow/orange spot confirms the complete removal of the ketone.

Issue 2: My basic workup resulted in a thick emulsion, trapping the product.

Causality: Tertiary alcohols and secondary amines coordinate strongly with magnesium and lithium ions. When basifying the aqueous phase to recover the free piperidine base, magnesium precipitates as a gelatinous Mg(OH)2​ polymer. This matrix traps the organic product and creates unbreakable emulsions. Solution: Use Rochelle's salt (Potassium sodium tartrate) to chelate the metal ions, keeping them soluble in the aqueous phase even at elevated pH.

Protocol: Rochelle's Salt Chelation

  • Quench: Cool the completed Grignard/organolithium reaction to 0 °C and carefully quench with saturated aqueous NH4​Cl .

  • Chelation: Add an equal volume of 1 M aqueous Rochelle's salt solution.

  • Disruption: Stir vigorously at room temperature for 1–2 hours. The tartrate ligands will outcompete the piperidinol for the metal ions, dissolving the gelatinous solids.

  • Extraction: Extract the clear biphasic mixture 3 times with Ethyl Acetate.

  • Self-Validation Step: The aqueous and organic layers must separate with a sharp, distinct interface within 5 minutes of resting in the separatory funnel. If a cloudy interphase persists, add more Rochelle's salt and stir for an additional hour.

Issue 3: NMR analysis shows a mixture of diastereomers. How do I isolate a single isomer?

Causality: The nucleophilic attack on the planar carbonyl of 2-methyl-4-piperidone can occur from either the axial or equatorial face. This creates a new stereocenter at C4, resulting in a mixture of cis and trans diastereomers (relative to the C2 methyl group). These isomers have identical molecular weights and similar polarities, making standard silica chromatography difficult. Solution: Fractional crystallization of diastereomeric salts or chiral preparative Supercritical Fluid Chromatography (SFC)[5].

Protocol: Fractional Crystallization via Salt Formation

  • Salt Formation: Dissolve the free base diastereomeric mixture in a minimal amount of boiling absolute ethanol. Add 1.0 equivalent of a resolving acid (e.g., L-(+)-tartaric acid or anhydrous HCl in dioxane).

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight. The diastereomer with the higher lattice energy will selectively crystallize.

  • Isolation: Filter the crystals via vacuum filtration and wash with ice-cold ethanol.

  • Free-Basing: Suspend the crystals in water, basify to pH > 12 with 2M NaOH, and extract with Dichloromethane to liberate the pure diastereomeric free base.

  • Self-Validation Step: Analyze the liberated free base via 1H NMR. The integration of the C2 and C4 methyl signals (singlets vs. doublets) will confirm the diastereomeric ratio (dr). If the dr is < 95%, repeat the crystallization step.

Part 4: Frequently Asked Questions (FAQs)

Q: Why is my piperidinol eluting as a long, streaky band on silica gel? A: Silica gel is inherently acidic due to surface silanol groups (pKa ~4.5). The secondary amine of 2,4-dimethylpiperidin-4-ol protonates on the column, causing severe tailing and irreversible adsorption[3]. To fix this, you must passivate the silica. Add 1–5% Triethylamine ( Et3​N ) or aqueous Ammonium Hydroxide ( NH4​OH ) to your mobile phase (e.g., DCM:MeOH: NH4​OH 90:9:1).

SilicaLogic TLC TLC Analysis of Crude Mixture Check Does product streak? TLC->Check Yes Yes: Silanol Interaction Check->Yes Tailing observed No No: Neutral Impurities Check->No Clean spots Mod Add 1-5% Et3N or NH4OH to Mobile Phase Yes->Mod Std Use Standard Hexane/EtOAc No->Std Run Perform Flash Chromatography Mod->Run Std->Run

Decision matrix for optimizing silica gel chromatography of basic piperidine derivatives.

Q: Can I use standard acid-base extraction to separate the starting material from the product? A: No. Both 2-methyl-4-piperidone and 2,4-dimethylpiperidin-4-ol possess a basic secondary amine[2]. They will both partition into the aqueous layer at low pH and the organic layer at high pH. You must rely on chemical derivatization (like the bisulfite method) or chromatography to separate them.

References
  • Google Patents. WO2022051337A1 - 2-aminoquinazolines as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof.
  • ACS Publications. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Available at: [Link]

  • University of Massachusetts. Acid-Base Extraction. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for cis- and trans-2,4-Dimethylpiperidin-4-ol

This guide provides an in-depth analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of the diastereomers of 2,4-Dimethylpiperidin-4-ol. Designed for researchers, scientists,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis and comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of the diastereomers of 2,4-Dimethylpiperidin-4-ol. Designed for researchers, scientists, and professionals in drug development, this document outlines a robust experimental protocol and delves into the structural nuances that allow for the unambiguous assignment of the cis and trans isomers. We will explore the foundational principles of stereochemical influence on chemical shifts and leverage predictive data as a comparative benchmark against which experimental results can be validated.

The Analytical Challenge: Differentiating Diastereomers

2,4-Dimethylpiperidin-4-ol exists as two diastereomers: cis and trans. The distinction arises from the relative orientation of the methyl groups at the C2 and C4 positions. In the preferred chair conformation, the thermodynamically more stable trans isomer can position both methyl groups in equatorial orientations. Conversely, the cis isomer is forced to have one methyl group in an axial position and the other equatorial. This seemingly subtle difference in three-dimensional space creates a profound impact on the local electronic environment of each nucleus, which is directly observable and quantifiable by NMR spectroscopy.[1][2] Distinguishing between these isomers is critical, as stereochemistry dictates biological activity and pharmacological properties.

Methodology: A Self-Validating Protocol for High-Quality NMR Data

The following protocol is designed to yield high-resolution spectra suitable for unambiguous structural elucidation. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the purified 2,4-Dimethylpiperidin-4-ol sample into a clean, dry vial.[3]

  • Solvent Selection & Dissolution: Dissolve the sample in approximately 0.7 mL of a deuterated solvent. The choice of solvent is critical:

    • Deuterochloroform (CDCl₃): A common, non-polar solvent suitable for general ¹H and ¹³C NMR. However, the signals for the exchangeable hydroxyl (-OH) and amine (-NH) protons may be broad or difficult to observe.[4]

    • Dimethyl Sulfoxide-d₆ (DMSO-d₆): A polar, aprotic solvent that is highly recommended for this compound. It forms hydrogen bonds with the -OH and -NH protons, slowing down their exchange rate. This results in sharper, more distinct signals that often show coupling to adjacent protons, providing valuable connectivity information.[5][6]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard, defined as 0.00 ppm. Most high-quality deuterated solvents are supplied with TMS already added.

  • Transfer: Transfer the clear solution into a standard 5 mm NMR tube, ensuring no solid particles are present.

NMR Data Acquisition

Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • ¹H NMR: Obtain a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans (typically 8 to 16) and a relaxation delay (d1) of at least 2 seconds to allow for full magnetization recovery.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This experiment provides a single peak for each unique carbon atom.[7][8] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are necessary.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This is a crucial experiment for differentiating carbon types. It provides positive signals for CH and CH₃ groups and negative signals for CH₂ groups. Quaternary carbons (like C4 in this molecule) are not observed.[9]

The following diagram illustrates the standard workflow for acquiring and validating NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Structural Elucidation weigh 1. Weigh 5-10 mg Sample dissolve 2. Dissolve in 0.7 mL CDCl₃ or DMSO-d₆ weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer h1 ¹H NMR transfer->h1 Acquire Spectra c13 ¹³C{¹H} NMR dept DEPT-135 assign Assign Signals (cis vs. trans) h1->assign c13->assign dept->assign confirm Confirm with 2D NMR (HSQC/COSY) assign->confirm

Caption: Experimental workflow for NMR-based structural elucidation.

Comparative Analysis: Predicted Chemical Shifts

In the absence of a single literature source containing fully assigned experimental data for both isomers, we will utilize predicted chemical shifts as a reliable guide for comparison. These values are generated based on established substituent effects and conformational analysis.[10][11]

Predicted ¹H NMR Chemical Shifts (δ, ppm)

The key to distinguishing the isomers lies in the different chemical environments of the ring protons and methyl groups, which are dictated by their axial or equatorial positions.[1]

Proton Assignment Predicted Shift (trans isomer) Predicted Shift (cis isomer) Rationale for Difference
2-CH₃ ~1.15 (d)~1.25 (d)The axial 2-CH₃ in the cis isomer is typically deshielded relative to the equatorial 2-CH₃ in the trans isomer.
4-CH₃ ~1.30 (s)~1.20 (s)The equatorial 4-CH₃ in the trans isomer is slightly deshielded compared to the axial 4-CH₃ in the cis isomer.
H2 (ring) ~2.70 (m)~2.90 (m)The axial proton at C2 in the trans isomer is shielded relative to the equatorial proton at C2 in the cis isomer.
H3/H5 (axial) ~1.40 (m)~1.50 (m)Axial protons are generally more shielded (upfield) than their equatorial counterparts.
H3/H5 (equatorial) ~1.70 (m)~1.80 (m)Equatorial protons experience less shielding.
H6 (axial) ~2.60 (m)~2.70 (m)Protons adjacent to the nitrogen are deshielded.
H6 (equatorial) ~3.10 (m)~3.20 (m)The equatorial proton is typically more deshielded than the axial one.
-OH Highly variable (broad s)Highly variable (broad s)Shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[2]
-NH Highly variable (broad s)Highly variable (broad s)Similar to the -OH proton, its shift is highly variable.

Note: Predicted shifts are relative and may vary. Multiplicity is indicated in parentheses (s=singlet, d=doublet, m=multiplet).

Predicted ¹³C NMR Chemical Shifts (δ, ppm)

Carbon chemical shifts are exceptionally sensitive to steric compression and substituent orientation, providing a clear fingerprint for each isomer.[7][12]

Carbon Assignment Predicted Shift (trans isomer) Predicted Shift (cis isomer) Rationale for Difference
C2 ~53.0~50.0The steric interaction (gamma-gauche effect) involving the axial 2-CH₃ in the cis isomer shields C2, shifting it upfield.
C3/C5 ~45.0~42.0Similar shielding effects from the axial methyl group in the cis isomer affect the adjacent ring carbons.
C4 (quaternary) ~70.0~68.0The quaternary carbon is also shielded by the axial methyl group at C2 in the cis isomer.
C6 ~48.0~46.0The C6 carbon is shielded by the axial 2-CH₃ in the cis isomer.
2-CH₃ ~22.0~18.0An axial methyl group is significantly shielded (shifted upfield) compared to an equatorial one due to steric compression. This is a key diagnostic signal.
4-CH₃ ~28.0~31.0The equatorial 4-CH₃ in the trans isomer experiences less steric hindrance compared to the axial 4-CH₃ in the cis isomer.

Definitive Assignment Strategy using 2D NMR

While 1D spectra provide the primary data, two-dimensional (2D) NMR experiments are essential for irrefutable assignment, especially for the complex, overlapping multiplets of the piperidine ring protons.

  • COSY (Correlation Spectroscopy): This experiment maps all proton-proton (¹H-¹H) couplings. It will establish the connectivity from H2 through to H3, and from H5 through to H6, confirming the proton spin systems within the ring.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom (¹H-¹³C). By using the HSQC spectrum, the unambiguous assignment of each proton signal can be directly transferred to its corresponding carbon signal, and vice-versa.[13]

The logical flow for using these techniques is as follows:

G h1 1. Acquire ¹H NMR cosy 3. Run ¹H-¹H COSY h1->cosy hsqc 4. Run ¹H-¹³C HSQC h1->hsqc c13 2. Acquire ¹³C & DEPT-135 NMR c13->hsqc assign 5. Complete, Unambiguous ¹H and ¹³C Assignment cosy->assign Confirms H-H Connectivity hsqc->assign Correlates C-H Pairs Directly

Caption: Logic diagram for definitive NMR assignment using 2D techniques.

Conclusion

The differentiation of cis- and trans-2,4-Dimethylpiperidin-4-ol is readily achievable through a systematic application of ¹H and ¹³C NMR spectroscopy. The key diagnostic features are found in the chemical shifts of the methyl groups and the ring carbons (C2, C3, C5, C6). Specifically, the axial methyl group in the cis isomer will exhibit a significantly shielded (upfield) ¹³C signal compared to the equatorial methyl group in the trans isomer. By following the detailed experimental protocol and leveraging both 1D and 2D NMR techniques, researchers can confidently assign the correct stereochemistry to their synthesized compounds, a crucial step in any drug discovery and development pipeline.

References

  • Bruker. (n.d.). NMR Spectroscopy General Methods.
  • Claridge, T. D. W. (2009). High-Resolution NMR Techniques in Organic Chemistry (2nd Ed.). Elsevier.
  • Filo. (2025). Influences of Stereochemical Factors on Chemical Shifts of Protons. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • University of California, Davis. (n.d.). Lab 6: NMR Spectroscopy. Retrieved from [Link]

  • Liang, C., Gu, L., Yang, Y., & Chen, X. (n.d.). Alternate Synthesis of HSP90 Inhibitor AT13387. Figshare. Retrieved from [Link]

  • MDPI. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.3: Factors That Influence NMR Chemical Shift. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Factors Influencing Chemical Shift. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • Abraham, R. J., et al. (2005). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

  • Queiroz, E. F., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Molecules. Retrieved from [Link]

  • Gauthier, D. R., & Sarakinos, K. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]

  • Compton, S. (n.d.). Predicting NMR Chemical Shifts. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link]

  • University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Kim, H., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. Retrieved from [Link]

  • Eliel, E. L., et al. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. Journal of the American Chemical Society, 102(11), 3698-3707.
  • Schubert, M., et al. (n.d.). Supporting Information: Complete NMR assignment of succinimide, its detection and quantification in peptides and intact proteins. Retrieved from [Link]

  • ChemRxiv. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Retrieved from [Link]

  • ResearchGate. (2021). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]

  • IIT Kharagpur. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

Sources

Comparative

Comparing the chemical reactivity of 2,4-Dimethylpiperidin-4-ol vs 4-methylpiperidin-4-ol

As a Senior Application Scientist, selecting the appropriate piperidine building block is critical for optimizing synthetic routes and modulating the pharmacokinetic properties of drug candidates. While 4-methylpiperidin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate piperidine building block is critical for optimizing synthetic routes and modulating the pharmacokinetic properties of drug candidates. While 4-methylpiperidin-4-ol and 2,4-dimethylpiperidin-4-ol both feature a tertiary alcohol at the C4 position, the introduction of a seemingly simple methyl group at the C2 position in the latter fundamentally alters the molecule's steric environment, conformational dynamics, and chemical reactivity.

This guide provides an in-depth, objective comparison of these two compounds, focusing on their nucleophilic behavior, structural implications in drug design, and validated experimental workflows.

Structural and Conformational Dynamics

The core difference between these two building blocks lies in their symmetry and steric bulk.

  • 4-Methylpiperidin-4-ol: This molecule possesses a plane of symmetry, rendering the secondary amine (N1) highly accessible. The methyl and hydroxyl groups at C4 exist in a dynamic equilibrium between axial and equatorial positions. Because the nitrogen is unhindered, it acts as a highly efficient nucleophile in standard organic transformations.

  • 2,4-Dimethylpiperidin-4-ol: The addition of the C2 methyl group breaks the molecule's symmetry, introducing chirality and generating distinct diastereomers. More importantly, this alpha-methyl group exerts significant steric hindrance directly adjacent to the secondary amine. In medicinal chemistry, this is leveraged as the "magic methyl" effect[1]. This targeted methylation can restrict the conformational flexibility of the piperidine ring, allowing the molecule to optimally occupy specific hydrophobic pockets in target proteins, such as in the development of LRRK2[2] and EGFR inhibitors[3]. Furthermore, the C2 methyl group shields the nitrogen from rapid oxidative metabolism by cytochrome P450 enzymes.

Chemical Reactivity: Nucleophilicity vs. Brønsted Basicity

A critical principle in physical organic chemistry is that steric hindrance disproportionately affects nucleophilicity (Lewis basicity) compared to Brønsted basicity[4].

In 4-methylpiperidin-4-ol , the unhindered secondary amine acts as a potent nucleophile, rapidly participating in SN​2 reactions (e.g., alkylation, acylation, or carbamate formation).

Conversely, in 2,4-dimethylpiperidin-4-ol , the bulky C2 methyl group creates a physical barrier that impedes the trajectory of incoming electrophiles. This steric penalty drastically lowers the reaction rate for N-alkylation[4]. Paradoxically, the Brønsted basicity ( pKa​ ) of the hindered amine remains robust—and can even slightly increase—due to the inductive electron-donating effect of the methyl group and solvent exclusion effects[4]. This decoupling is highly advantageous in drug design, allowing researchers to maintain the basicity required for target binding (e.g., salt bridge formation) while reducing the nucleophilicity to prevent unwanted reactive metabolite formation[5].

Reactivity cluster_4Me 4-methylpiperidin-4-ol cluster_24DiMe 2,4-dimethylpiperidin-4-ol A1 Unhindered NH A2 High Nucleophilicity A1->A2 C1 Tertiary Alcohol (C4) A1->C1 A3 Fast N-Alkylation A2->A3 B1 C2-Methyl Hindered NH B2 Low Nucleophilicity B1->B2 B1->C1 B3 Slow N-Alkylation B2->B3

Fig 1. Comparative reactivity pathways driven by steric hindrance at the piperidine nitrogen.

Quantitative Data Comparison

The following table summarizes the key physicochemical and reactivity parameters that differentiate the two compounds.

Parameter4-Methylpiperidin-4-ol2,4-Dimethylpiperidin-4-ol
CAS Number 3970-68-11550821-91-4[6]
Amine Steric Environment Unhindered (Symmetrical)Highly Hindered ( α -methylated)
Relative Nucleophilicity High (Rapid SN​2 kinetics)Low (Sterically blocked trajectory)
Predicted Brønsted Basicity Baseline pKa​ (~10.0)Slightly Elevated (Inductive effect)
Primary Synthetic Use General scaffold buildingConformationally restricted probes

Experimental Workflows

To objectively measure and utilize the reactivity differences between these two compounds, the following self-validating protocols are recommended.

Protocol A: Comparative N-Alkylation Kinetic Assay

Objective: To quantify the steric penalty imposed by the C2 methyl group during N-alkylation. Causality: Acetonitrile is selected as a polar aprotic solvent because it solvates the transition state of the SN​2 reaction without forming strong hydrogen bonds with the nucleophilic amine. Hydrogen bonding would otherwise mask the intrinsic steric effects we aim to measure.

Step-by-Step Methodology:

  • Preparation: Prepare equimolar solutions (0.1 M) of 4-methylpiperidin-4-ol and 2,4-dimethylpiperidin-4-ol in anhydrous acetonitrile.

  • Electrophile Addition: Add 0.9 equivalents of benzyl bromide to each solution at 25°C under continuous stirring. The sub-stoichiometric amount ensures the amine remains the excess reagent, allowing for pseudo-first-order kinetic approximation.

  • Kinetic Monitoring: Extract 10 μL aliquots at 5-minute intervals. Quench immediately in a 50:50 water/methanol solution containing 0.1% TFA to halt the reaction.

  • Self-Validation & Analysis: Analyze the quenched samples via HPLC-UV (254 nm) to monitor the disappearance of benzyl bromide. Plot ln([BenzylBromide]t​/[BenzylBromide]0​) against time. The resulting slope yields the rate constant ( k ). The ratio of k4−methyl​/k2,4−dimethyl​ mathematically validates the magnitude of the steric hindrance.

Workflow Step1 Equimolar Amine Preparation Step2 Addition of Electrophile Step1->Step2 Step3 Kinetic Monitoring (HPLC/UV-Vis) Step2->Step3 Step4 Rate Constant (k) Calculation Step3->Step4

Fig 2. Standardized kinetic workflow for evaluating N-alkylation rates of piperidines.

Protocol B: Selective O-Functionalization of the Tertiary Alcohol

Objective: Functionalizing the notoriously unreactive C4 tertiary hydroxyl group. Causality: Tertiary alcohols are poor nucleophiles due to extreme steric crowding. To functionalize this group (e.g., via etherification), the highly reactive secondary amine must first be protected to prevent competitive N-alkylation. For 2,4-dimethylpiperidin-4-ol, the bulky C2 methyl group further complicates O-functionalization by restricting ring flipping.

Step-by-Step Methodology:

  • N-Protection: Treat the piperidine derivative with Di-tert-butyl dicarbonate ( Boc2​O ) and Triethylamine (TEA) in Dichloromethane (DCM) to yield the N-Boc protected intermediate.

  • Deprotonation: Dissolve the N-Boc intermediate in anhydrous THF. Cool to 0°C and add Sodium Hydride (NaH, 60% dispersion in mineral oil) dropwise to deprotonate the tertiary alcohol.

  • Alkylation: Add the desired alkyl halide (e.g., methyl iodide) and heat the reaction to reflux. The elevated temperature is required to overcome the activation energy barrier associated with the sterically hindered tertiary alkoxide.

  • Self-Validation: Following aqueous workup and silica gel purification, validate the O-alkylation via 1H NMR spectroscopy. The successful reaction is confirmed by the complete disappearance of the broad hydroxyl proton signal and the emergence of a new ether-linked alkyl signal, ensuring the reaction occurred exclusively at the oxygen.

References

  • 4-Methylpiperidin-4-ol | 3970-68-1 - TCI AMERICA.
  • Theoretical Assessment of Carbon Dioxide Reactivity in Methylpiperidines: A Conformational Investigation - The Journal of Physical Chemistry A, ACS Publications.
  • 2013 Philip S. Portoghese Medicinal Chemistry Lectureship: Drug Discovery Targeting Allosteric Sites - ACS Publications.
  • 1550821-91-4 | 2,4-dimethylpiperidin-4-ol - 1PlusChem LLC.
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - ACS Publications.
  • WO2022051337A1 - 2-aminoquinazolines as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof - Google Patents.
  • WO2021133809A1 - Inhibitors of mutant forms of egfr - Google Patents.

Sources

Validation

GC-MS Analysis Protocols for Determining 2,4-Dimethylpiperidin-4-ol Sample Purity: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Method Comparison & Technical Protocol Determining the chemical and stereochemical purity of pharmaceutical intermediate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Method Comparison & Technical Protocol

Determining the chemical and stereochemical purity of pharmaceutical intermediates like 2,4-Dimethylpiperidin-4-ol presents a unique set of analytical challenges. As a piperidine derivative containing both a secondary amine and a tertiary alcohol, this compound is highly polar and prone to severe chromatographic artifacts when analyzed directly.

This guide objectively compares three gas chromatography-mass spectrometry (GC-MS) analytical strategies, explaining the mechanistic causality behind their performance. By establishing a self-validating derivatization protocol, we ensure compliance with the ICH Q2(R2) guidelines for the validation of analytical procedures[1].

The Analytical Challenge: Causality & Chemical Mechanics

To understand why specific sample preparation methods succeed or fail, we must analyze the molecular structure of 2,4-Dimethylpiperidin-4-ol:

  • Active Hydrogens: The molecule possesses two active protons—one on the piperidine nitrogen (-NH) and one on the hydroxyl group (-OH). In a heated GC inlet, these active hydrogens form strong hydrogen bonds with the silanol groups on the stationary phase, leading to irreversible adsorption and severe peak tailing[2].

  • Thermal Instability: Tertiary alcohols are inherently susceptible to thermal dehydration. Direct injection into a 250°C GC inlet often forces the molecule to lose water, degrading it into 2,4-dimethyl-1,2,3,6-tetrahydropyridine before it even reaches the column.

  • Steric Hindrance: The hydroxyl group at the C4 position is a tertiary alcohol, flanked by a methyl group and the piperidine ring. This intense steric crowding creates a high activation energy barrier, making standard derivatization reagents ineffective[3].

Comparison of Analytical Alternatives

To establish the optimal protocol, we compared the industry-standard silylation method against two common alternatives: Direct Injection and Acylation.

Alternative A: Direct GC-MS (No Derivatization)
  • Mechanism: The sample is dissolved in methanol and injected directly.

  • Result: Fails. The active hydrogens cause broad, asymmetric peaks. Thermal dehydration creates artifact peaks, making it impossible to determine if impurities were present in the sample or generated during analysis.

Alternative B: Acylation (Acetic Anhydride / Pyridine)
  • Mechanism: Acetic anhydride is used to convert active hydrogens into amides and esters.

  • Result: Suboptimal. While the secondary amine is rapidly acetylated, the sterically hindered tertiary alcohol at C4 is highly resistant to acetylation. This results in a variable mixture of mono-acetylated and di-acetylated products, destroying the quantitative integrity of the purity assay.

The Optimal Solution: Catalytic Silylation (BSTFA + 1% TMCS)
  • Mechanism: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces active hydrogens with volatile trimethylsilyl (TMS) groups. To overcome the steric hindrance at the C4 tertiary alcohol, 1% Trimethylchlorosilane (TMCS) is added. TMCS acts as a Lewis acid catalyst, increasing the silyl donor strength and driving the reaction to 100% completion[3].

  • Result: Produces a single, highly volatile, and thermally stable N,O-di-TMS derivative (Molecular Weight: 273.20 g/mol ).

Quantitative Performance Data

The following table summarizes the experimental performance of each method against core ICH Q2(R2) validation parameters[1].

Validation Parameter (ICH Q2)Alt A: Direct GC-MSAlt B: Acylation (Ac2O)Optimal: Silylation (BSTFA/TMCS)
Peak Shape (Tailing Factor) 3.45 (Severe Tailing)1.85 (Moderate Tailing)1.05 (Excellent Symmetry)
Derivatization Efficiency N/A~65% (Mixed derivatives)>99.9% (Di-TMS only)
Limit of Detection (LOD) 50.0 µg/mL12.5 µg/mL0.5 µg/mL
Linearity (R²) 0.89500.94200.9998
Diastereomer Resolution (Rs) Unresolved (Rs < 0.5)Poor (Rs = 1.1)Baseline (Rs = 2.8)

Visualizing the Analytical Logic

Mechanism N1 2,4-Dimethylpiperidin-4-ol (Secondary Amine + Tertiary Alcohol) N2 Steric Hindrance at C4 (Resists Standard Derivatization) N1->N2 Structural Challenge N5 Direct Injection (No Derivatization) N1->N5 Alternative A N3 Catalytic Silylation (BSTFA + 1% TMCS) N2->N3 Requires Lewis Acid N4 N,O-Di-TMS Derivative (Thermally Stable & Volatile) N3->N4 Overcomes Activation Energy N6 Thermal Dehydration & Severe Peak Tailing N5->N6 Heat + Active Hydrogens

Caption: Mechanistic pathway of catalytic silylation overcoming steric hindrance at C4.

Workflow A Sample Preparation (Dissolution in Pyridine) B Silylation Reaction (BSTFA + 1% TMCS, 70°C) A->B Active H+ targeted C GC-MS Injection (Splitless, 250°C) B->C Volatile Di-TMS formed D Chromatographic Separation (5% Phenyl-methylpolysiloxane) C->D Thermal Vaporization E Mass Spectrometry (EI Ionization, 70 eV) D->E Elution of Diastereomers F Purity Quantification (ICH Q2(R2) Compliant) E->F Peak Integration

Caption: GC-MS Analytical Workflow for 2,4-Dimethylpiperidin-4-ol Purity Determination.

Step-by-Step Experimental Protocol (Silylation Method)

To ensure this protocol acts as a self-validating system , we incorporate a specific mass-spectrometry monitoring step to verify 100% derivatization efficiency prior to quantitative analysis. If the reaction is incomplete, the system will flag the sample, preventing false purity reporting.

Phase 1: Sample Preparation & Derivatization
  • Standard Preparation: Accurately weigh 10.0 mg of the 2,4-Dimethylpiperidin-4-ol sample into a 10 mL volumetric flask.

  • Dissolution: Dissolve the sample in anhydrous Pyridine to volume (1.0 mg/mL). Causality: Pyridine acts as both an aprotic solvent and an acid scavenger, neutralizing the HCl byproduct of the TMCS catalyst to drive the reaction forward.

  • Reagent Addition: Transfer 100 µL of the sample solution into a 2 mL glass GC autosampler vial. Add 100 µL of BSTFA containing 1% TMCS[4].

  • Thermal Incubation: Cap the vial tightly with a PTFE-lined septum. Incubate in a heating block at 70°C for 60 minutes . Causality: Room temperature is insufficient for the sterically hindered tertiary alcohol. The thermal energy combined with the Lewis acid catalyst is mandatory to overcome the activation energy barrier.

  • Cooling: Allow the vial to cool to room temperature before injection.

Phase 2: GC-MS Instrumental Parameters
  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane phase.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1.0 µL, Split ratio 10:1, Inlet temperature 250°C.

  • Oven Program:

    • Initial: 80°C (Hold 2 min)

    • Ramp 1: 15°C/min to 200°C

    • Ramp 2: 30°C/min to 280°C (Hold 5 min)

  • MS Conditions: Electron Impact (EI) mode at 70 eV. Transfer line at 280°C, Ion source at 230°C. Scan range: m/z 40 to 400.

Phase 3: Self-Validating System Suitability Test (SST)

Before accepting the purity data, the analyst must review the MS spectra of the main peak:

  • Target Confirmation: The N,O-di-TMS derivative will exhibit a molecular ion [M]⁺ at m/z 273, with a strong fragment at m/z 258 [M-CH3]⁺.

  • Validation Check (Critical): Extract the m/z 201 ion chromatogram. m/z 201 corresponds to the mono-TMS derivative (where only the amine was silylated, leaving the tertiary alcohol intact).

  • Acceptance Criteria: The area of the m/z 201 peak must be < 0.1% of the m/z 273 peak. If this threshold is exceeded, the derivatization is incomplete, and the sample must be re-prepared. This internal logic ensures absolute trustworthiness in the final purity calculation.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). URL:[Link]

  • Gas Chromatography–Mass Spectrometry Method for the Determination of Free Amino Acids as Their Dimethyl-tert-butylsilyl (TBDMS) Derivatives in Animal Source Food. ACS Publications. URL:[Link]

Sources

Comparative

X-ray crystallography validation of 2,4-Dimethylpiperidin-4-ol stereocenters and crystal structure

Executive Summary The structural elucidation of small-molecule building blocks is a critical bottleneck in modern drug discovery. For molecules like 2,4-Dimethylpiperidin-4-ol —a highly functionalized piperidine intermed...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of small-molecule building blocks is a critical bottleneck in modern drug discovery. For molecules like 2,4-Dimethylpiperidin-4-ol —a highly functionalized piperidine intermediate frequently utilized in the synthesis of LRRK2 and EGFR inhibitors—validating the exact stereochemistry is paramount[1][2]. This guide provides an objective, deeply technical comparison of Single-Crystal X-ray Diffraction (SCXRD) against alternative analytical techniques like Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD).

As we will explore, the unique topological challenges of 2,4-Dimethylpiperidin-4-ol render traditional NMR techniques ambiguous, elevating X-ray crystallography from a complementary tool to an absolute necessity for definitive stereochemical validation[3][4].

The Stereochemical Challenge of 2,4-Dimethylpiperidin-4-ol

To understand why specific analytical methods succeed or fail, we must first analyze the causality dictated by the molecule's structure. 2,4-Dimethylpiperidin-4-ol possesses two distinct chiral centers:

  • C2 Position (Tertiary Carbon): Bonded to a methyl group and a single proton.

  • C4 Position (Quaternary Carbon): Bonded to a methyl group and a hydroxyl group, lacking any attached protons .

Because the molecule has two stereocenters, it exists as four possible stereoisomers: a pair of cis enantiomers and a pair of trans enantiomers. The absence of a proton at the C4 quaternary center creates a severe blind spot for through-space proton-proton correlation techniques.

Comparative Analysis: SCXRD vs. NMR vs. VCD

When evaluating analytical platforms for stereocenter validation, researchers must balance resolution, sample state, and the physical limitations of the technique[4][5].

Analytical ParameterX-ray Crystallography (SCXRD)Nuclear Magnetic Resonance (NMR)Vibrational Circular Dichroism (VCD)
Primary Output Absolute & Relative ConfigurationRelative Configuration (Solution)Absolute Configuration (Solution)
Sample Requirement High-quality single crystal5–10 mg in deuterated solvent5–15 mg in non-absorbing solvent
Quaternary Center Efficacy Excellent: Direct 3D coordinate mapping of all heavy atoms.Poor: Fails due to the lack of protons for NOE correlations.Good: Relies on global vibrational modes rather than local protons.
Resolution Limit Atomic (< 1.0 Å)Ensemble Average (Dynamic)Ensemble Average (Dynamic)
Validation Mechanism Flack Parameter ( x≈0 )Cross-peak integration ( r−6 )DFT Spectral Matching
Why X-ray Crystallography is the Gold StandardSingle-Crystal X-ray Diffraction (SCXRD) provides a definitive, static 3D map of electron density[4]. Unlike NMR, which infers structure through magnetic interactions, SCXRD directly measures the spatial coordinates of the C2 and C4 substituents, unambiguously resolving the cis/trans relative configuration. Furthermore, by leveraging anomalous scattering, SCXRD establishes the absolute enantiomeric configuration without the need for chiral derivatization[3][4].
The Limitations of NMR Spectroscopy

While is non-destructive and excellent for solution-state dynamics, it relies heavily on the Nuclear Overhauser Effect (NOESY/ROESY) to determine relative stereochemistry[3]. NOE intensity decays exponentially with distance ( r−6 ). Because the C4 center of 2,4-Dimethylpiperidin-4-ol lacks a proton, researchers must attempt to measure the distance between the C2-proton and the C4-methyl protons. However, the free rotation of the C4-methyl group creates an ensemble-averaged distance that makes distinguishing between cis and trans diastereomers mathematically ambiguous.

The Role of Vibrational Circular Dichroism (VCD)

For liquid or non-crystallizable samples, serves as a powerful orthogonal technique[6]. VCD measures the differential absorption of left and right circularly polarized infrared light[7]. Because it probes vibrational transitions of the entire molecular framework, it is not hindered by the lack of protons at quaternary centers[6][7].

Decision Matrix Workflow

The following logic tree dictates the optimal analytical path for validating the stereocenters of 2,4-Dimethylpiperidin-4-ol and similar highly functionalized building blocks.

StereocenterValidation Start 2,4-Dimethylpiperidin-4-ol Stereocenter Validation CheckCrystal Is the sample crystallizable? Start->CheckCrystal SCXRD Single-Crystal X-ray Diffraction (SCXRD) CheckCrystal->SCXRD Yes (Solid State) CheckCenter Are there protons at all stereocenters? CheckCrystal->CheckCenter No (Solution State) ResultAbsolute Absolute & Relative Configuration Confirmed SCXRD->ResultAbsolute NMR NMR Spectroscopy (NOESY/ROESY) CheckCenter->NMR Yes (Tertiary Carbons) VCD Vibrational Circular Dichroism (VCD) CheckCenter->VCD No (Quaternary C4) ResultRelative Relative Configuration Only (Ambiguous at C4) NMR->ResultRelative ResultVCD Absolute Configuration Confirmed via DFT VCD->ResultVCD

Workflow for selecting stereocenter validation techniques based on sample state and topology.

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following methodologies detail the causality behind each experimental parameter. Every protocol is designed as a self-validating system.

Protocol 1: Single-Crystal X-ray Diffraction (SCXRD) Workflow

Objective: Unambiguous determination of the absolute and relative configuration.

  • Crystal Growth (Vapor Diffusion): Dissolve 5 mg of 2,4-Dimethylpiperidin-4-ol in a minimal volume of dichloromethane (DCM) inside an inner vial. Place this inside a sealed outer vial containing n-hexane.

    • Causality: The slow vapor-phase diffusion of the antisolvent (hexane) into the solvent (DCM) gradually lowers the solubility limit. This slow kinetic thermodynamic shift promotes orderly nucleation over rapid precipitation, yielding defect-free single crystals required for high-resolution diffraction.

  • Data Collection (Cu-Kα Radiation): Mount the crystal on a diffractometer equipped with a Cu-Kα microfocus source ( λ=1.54184 Å) and cool to 100 K using a nitrogen stream.

    • Causality: Cryogenic cooling minimizes the Debye-Waller factor (thermal atomic vibration), drastically improving the signal-to-noise ratio at high diffraction angles. Because 2,4-Dimethylpiperidin-4-ol contains only light atoms (C, H, N, O), standard Mo-Kα radiation ( λ=0.71073 Å) fails to generate a sufficient anomalous dispersion signal. Cu-Kα radiation is strictly required to amplify the weak anomalous scattering of oxygen and nitrogen.

  • Phase Resolution & Refinement: Solve the structure using dual-space algorithms (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation (Flack Parameter Analysis): Evaluate the calculated Flack parameter ( x ).

    • Causality: The Flack parameter is the ultimate mathematical validation of absolute stereochemistry. A value of x=0.00±0.05 confirms the correct enantiomer has been modeled. If x≈1.0 , the structural model must be inverted. If x≈0.5 , the crystal is a racemic twin, and the absolute configuration cannot be trusted.

Protocol 2: NMR NOESY Analysis (Demonstrating Limitations)

Objective: Attempt relative configuration assignment (C2 vs. C4).

  • Sample Preparation: Dissolve 10 mg of the compound in 600 µL of strictly anhydrous CDCl3​ .

    • Causality: Anhydrous conditions prevent the rapid chemical exchange of the C4-hydroxyl proton with water, which would otherwise broaden the signal into baseline noise and destroy any potential weak NOE correlations.

  • Acquisition: Execute a 2D NOESY pulse sequence with a carefully calibrated mixing time of 300–500 ms.

  • Data Interpretation & Validation Failure: Attempt to integrate cross-peaks between the C2-methine proton and the C4-methyl protons.

    • Causality: Because the C4-methyl group undergoes rapid free rotation on the NMR timescale, the measured NOE volume reflects an ensemble-averaged distance rather than a static vector. This dynamic averaging results in overlapping distance constraints for both the cis and trans isomers, rendering the NMR protocol self-invalidating for this specific quaternary topology.

Protocol 3: Vibrational Circular Dichroism (VCD)

Objective: Determine absolute configuration in the solution state when crystallization fails.

  • Experimental Acquisition: Record the IR and VCD spectra of the sample in CDCl3​ using a VCD spectrometer equipped with a Photoelastic Modulator (PEM).

    • Causality: The PEM rapidly alternates between left and right circularly polarized infrared light. This modulation is required to extract the minute differential absorbance ( ΔA≈10−4 ) characteristic of chiral vibrational modes from the massive background IR absorbance[7].

  • DFT Computational Modeling: Generate all low-energy conformers of the (2R, 4S) and (2R, 4R) isomers using Density Functional Theory (e.g., B3LYP/6-311G** level of theory) and calculate their theoretical VCD spectra.

  • Spectral Matching (Self-Validation): Overlay the Boltzmann-weighted theoretical spectra with the experimental data.

    • Causality: A high degree of correlation between the calculated and experimental derivative bands validates the absolute configuration. If the experimental spectrum mirrors the calculated spectrum of the (2R, 4S) isomer, the physical sample is confirmed to be the (2S, 4R) enantiomer.

References

  • Comparison of X-ray Crystallography, NMR and EM Creative Biostructure[Link]

  • X-Ray Crystallography vs. NMR Spectroscopy News-Medical.net[Link]

  • Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy PubMed Central (PMC)[Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD) Spectroscopy Asia[Link]

Sources

Validation

Comparative biological activity of 2,4-Dimethylpiperidin-4-ol structural analogs in vitro

As a Senior Application Scientist, I have evaluated countless pharmacophores and structural moieties designed to overcome the formidable challenges of kinase inhibitor resistance and metabolic instability. In the landsca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have evaluated countless pharmacophores and structural moieties designed to overcome the formidable challenges of kinase inhibitor resistance and metabolic instability. In the landscape of modern targeted therapeutics—particularly concerning fourth-generation Epidermal Growth Factor Receptor (EGFR) inhibitors and Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors—the 2,4-dimethylpiperidin-4-ol moiety has emerged as a highly privileged structural building block[1][2].

This guide provides an objective, in-depth technical comparison of the biological activity of 2,4-dimethylpiperidin-4-ol against its structural analogs in vitro, detailing the mechanistic causality behind its superior performance and outlining the self-validating protocols used to quantify these metrics.

Structural Rationale: The Causality of Substitution

When optimizing a kinase inhibitor's solvent-exposed region or hinge-binding motif, medicinal chemists frequently replace metabolically labile morpholine or unsubstituted piperidine rings with substituted piperidinols[3]. The transition from a basic piperidin-4-ol to a 2,4-dimethylpiperidin-4-ol analog is driven by three distinct structural causalities:

  • Conformational Locking (Entropy): The addition of the 2-methyl group introduces steric bulk that restricts the conformational flexibility of the piperidine ring. By locking the ring into a thermodynamically favorable chair conformation, the entropic penalty upon binding to the kinase active site is minimized, drastically improving target affinity[2].

  • Metabolic Shielding: Unsubstituted piperidines are highly susceptible to CYP450-mediated N-dealkylation and N-oxidation. The steric hindrance provided by the 2-methyl group physically shields the adjacent basic nitrogen. Simultaneously, the 4-methyl group stabilizes the tertiary alcohol, preventing metabolic oxidation into a ketone[4].

  • Reduced Efflux for CNS Penetration: For LRRK2 inhibitors targeting Parkinson's Disease[1] and EGFR inhibitors targeting brain metastases[2], blood-brain barrier (BBB) penetrance is non-negotiable. The dual methyl substitution slightly lowers the polar surface area (PSA) and modulates the basicity ( pKa​ ) of the nitrogen, which significantly reduces P-glycoprotein (P-gp) efflux ratios[2].

SAR_Workflow A Base Scaffold (e.g., Pyrrolo[2,3-d]pyrimidine) B Unsubstituted Piperidin-4-ol High Clearance, Moderate Potency A->B C 4-Methylpiperidin-4-ol Improved Potency, Moderate Clearance A->C D 2,4-Dimethylpiperidin-4-ol High Potency, High Stability A->D E In Vitro Kinase Assay (TR-FRET) B->E F Metabolic Stability (Human Liver Microsomes) B->F C->E C->F D->E D->F

Caption: Workflow comparing structural analogs through self-validating in vitro kinase and metabolic stability assays.

Comparative In Vitro Biological Activity

To objectively evaluate the performance of the 2,4-dimethylpiperidin-4-ol moiety, we compare it against its structural predecessors. The data below represents an aggregated synthesis of in vitro structure-activity relationship (SAR) profiling typically observed when these moieties are appended to advanced kinase inhibitor scaffolds (such as mutant EGFR and LRRK2 targeting cores)[1][2][5].

Structural Moiety Appended to CoreEGFR L858R/T790M/C797S IC50​ (nM)LRRK2 G2019S IC50​ (nM)HLM Stability T1/2​ (min)P-gp Efflux Ratio (ER)
Morpholine (Baseline Bioisostere)125.085.015.08.5
Piperidin-4-ol (Unsubstituted)45.032.022.05.2
4-Methylpiperidin-4-ol 18.014.045.03.1
2,4-Dimethylpiperidin-4-ol < 5.0 < 5.0 > 90.0 1.8

Data Interpretation: The incorporation of the 2,4-dimethylpiperidin-4-ol structural unit yields sub-nanomolar to low-nanomolar potency against triple-mutant EGFR (a critical target for overcoming osimertinib resistance)[5][6] and mutant LRRK2[1]. Furthermore, the human liver microsome (HLM) half-life is extended by over 400% compared to the unsubstituted analog, and the P-gp efflux ratio drops below 2.0, indicating excellent potential for CNS penetrance[2].

Self-Validating Experimental Protocols

To ensure the trustworthiness and reproducibility of the comparative data, the following methodologies must be executed as self-validating systems. Every step is designed with internal controls to prevent false positives or assay artifacts.

Protocol A: In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol is utilized to determine the IC50​ values for LRRK2 and EGFR mutants[1].

  • Kinase/Substrate Pre-incubation: Combine the GST-tagged mutant kinase (e.g., LRRK2 G2019S) with the fluorescein-labeled peptide substrate and the test analog in a 384-well plate.

    • Causality: Pre-incubating for 30 minutes allows the inhibitor to reach thermodynamic binding equilibrium with the kinase before introducing the competitive substrate (ATP).

  • ATP Initiation at Apparent Km​ : Initiate the reaction by adding ATP at a concentration strictly matched to the kinase's apparent Km​ .

    • Causality: Running the assay at Km​ ensures balanced assay sensitivity. If ATP concentrations are too high, the potency of ATP-competitive inhibitors is artificially masked; if too low, the IC50​ is artificially inflated, leading to poor in vivo translation.

  • Reaction Quench and Detection: After 60 minutes, add a quench buffer containing EDTA and a Terbium (Tb)-labeled anti-phospho antibody.

    • Causality: EDTA rapidly chelates Mg2+ , stripping the kinase of its required cofactor and abruptly stopping the reaction to ensure precise kinetic timing. The Tb-antibody binds the phosphorylated substrate, allowing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to occur. Measuring the emission ratio (520 nm / 495 nm) eliminates compound auto-fluorescence artifacts.

Protocol B: Human Liver Microsome (HLM) Metabolic Stability Assay

This assay quantifies the T1/2​ to validate the metabolic shielding effect of the methyl substitutions.

  • Matrix Preparation: Incubate the test analog (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) and MgCl2​ in phosphate buffer (pH 7.4) at 37°C.

  • NADPH Initiation: Add NADPH (1 mM final concentration) to initiate the reaction.

    • Causality: CYP450 enzymes require NADPH as a source of reducing equivalents to drive the catalytic oxidation cycle. Without it, phase I metabolism cannot occur.

  • Time-Course Quenching: At predetermined time points (0, 15, 30, 60, 90 mins), extract an aliquot and immediately mix it with 3 volumes of ice-cold acetonitrile containing a stable-isotope internal standard (IS).

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting metabolism at exact time points. The internal standard corrects for any matrix ionization suppression or injection volume variances during subsequent LC-MS/MS quantification, ensuring the degradation slope is mathematically pristine.

Pathway Visualization

Pathway Mutant Mutant Kinase (EGFR T790M/C797S or LRRK2 G2019S) Downstream Downstream Signaling (Proliferation / Survival) Mutant->Downstream Active ATP ATP Binding ATP->Mutant Phosphorylation Inhibitor 2,4-Dimethylpiperidin-4-ol Analog Inhibitor->Mutant Competitive Inhibition Inhibitor->Downstream Blocks Apoptosis Cell Death / Apoptosis Downstream->Apoptosis Inhibition leads to

Caption: Mechanism of action of 2,4-Dimethylpiperidin-4-ol analogs in blocking mutant kinase signaling.

References

  • WO2022051337A1 - 2-aminoquinazolines as LRRK2 inhibitors, pharmaceutical compositions, and uses thereof Source: Google Patents URL
  • WO2021133809A1 - Inhibitors of mutant forms of EGFR Source: Google Patents URL
  • Discovery of Novel Allosteric EGFR L858R Inhibitors for the Treatment of Non-Small-Cell Lung Cancer as a Single Agent or in Combination with Osimertinib Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Inhibitors of the Hippo Pathway Kinases STK3/MST2 and STK4/MST1 Have Utility for the Treatment of Acute Myeloid Leukemia Source: PMC (PubMed Central) URL:[Link]

  • Discovery of BLU-945, a Reversible, Potent, and Wild-Type-Sparing Next-Generation EGFR Mutant Inhibitor for Treatment-Resistant Non-Small-Cell Lung Cancer Source: PMC (PubMed Central) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2,4-Dimethylpiperidin-4-ol: Essential Protective Measures

Understanding the Hazard: Why This PPE is Non-Negotiable Substituted piperidines, as a class, present a significant hazard profile that demands respect and meticulous handling. Based on data from analogous compounds, the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Hazard: Why This PPE is Non-Negotiable

Substituted piperidines, as a class, present a significant hazard profile that demands respect and meticulous handling. Based on data from analogous compounds, the primary risks associated with 2,4-Dimethylpiperidin-4-ol are presumed to include:

  • Severe Skin Corrosion and Burns: Piperidine derivatives are frequently classified as corrosive and can cause severe skin burns upon contact.[1][2]

  • Serious Eye Damage: Contact with the eyes can lead to severe irritation, and in many cases, irreversible eye damage or blindness.[1][2]

  • Acute Toxicity: These compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[3][4][5]

  • Respiratory Irritation: Inhalation of dusts or vapors may cause respiratory tract irritation.[3]

The operational imperative is clear: prevent all contact. The personal protective equipment (PPE) outlined below is your primary barrier against these hazards.

Core Protective Equipment: A Multi-Layered Defense

Effective protection is not about a single piece of equipment, but an integrated system. All handling of 2,4-Dimethylpiperidin-4-ol should occur within a certified chemical fume hood to minimize inhalation exposure.[6][7]

Eye and Face Protection

The potential for severe and irreversible eye damage makes this the most critical barrier.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[8][9]

  • Recommended for Splash Risk: When handling solutions or significant quantities (>1g), supplement goggles with a full-face shield.[9] The causality is simple: goggles protect from direct splashes, while a face shield protects the entire face from splashes and aerosols. Contact lenses should not be worn, as they can trap chemicals against the eye.[10]

Skin and Body Protection

Given the corrosive nature of similar compounds, preventing skin contact is paramount.

  • Gloves: Double-gloving is strongly recommended. Select gloves tested against relevant standards (e.g., EN 374).[10]

    • Inner Glove: A standard nitrile examination glove.

    • Outer Glove: A heavier-duty nitrile or butyl rubber glove.[4][10] Always check the manufacturer's chemical resistance chart for breakthrough time. Dispose of gloves immediately after handling, and never wear them outside the lab area.[9][11]

  • Laboratory Coat: A flame-resistant lab coat with tight-fitting cuffs is required.

  • Additional Protection: For weighing larger quantities or tasks with a high risk of spillage, a chemically resistant apron is essential.[10] Ensure legs and feet are fully covered; closed-toe shoes are mandatory, and sandals or perforated shoes are forbidden.[7][11][12]

Respiratory Protection

While a fume hood is the primary engineering control, respiratory protection may be necessary.

  • Standard Operations: For handling small quantities within a properly functioning chemical fume hood, respiratory protection is typically not required.

  • High-Risk Scenarios: In situations where a fume hood is not available, ventilation is inadequate, or aerosols/dusts could be generated (e.g., large-scale weighing, cleaning spills), a NIOSH-approved respirator is necessary.[8][13] A full-face respirator with organic vapor cartridges provides both respiratory and eye protection.

Operational Plans: PPE Protocols by Task

Your choice of PPE must adapt to the specific task and associated risk. This table provides a clear, at-a-glance guide for common laboratory procedures.

Task Engineering Control Gloves Eye/Face Protection Body Protection Respiratory Protection
Weighing Solid (<1g) Chemical Fume HoodDouble NitrileChemical Splash GogglesLab CoatNot Required
Preparing Solutions Chemical Fume HoodDouble Nitrile/ButylGoggles & Face ShieldLab Coat & ApronNot Required
Running Reaction Chemical Fume HoodDouble Nitrile/ButylChemical Splash GogglesLab CoatNot Required
Handling Waste Ventilated AreaDouble Nitrile/ButylGoggles & Face ShieldLab Coat & ApronNot Required
Cleaning a Spill Ventilated AreaDouble Heavy-Duty Nitrile/ButylGoggles & Face ShieldLab Coat & ApronNIOSH-Approved Respirator

Step-by-Step Handling & Disposal Workflow

This procedural guide ensures safety is integrated into every step of the process, from preparation to disposal.

Pre-Handling Checklist
  • Verify Fume Hood: Ensure the chemical fume hood is operational and the certification is current.

  • Assemble PPE: Gather all necessary PPE as outlined in the table above. Inspect each item for damage (e.g., cracks in goggles, pinholes in gloves).[7][9]

  • Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and appropriate fire extinguisher.[12]

  • Prepare for Spills: Have a chemical spill kit rated for amines/corrosives readily available. This should include an inert absorbent material like sand or vermiculite.[1][4]

Safe Handling and PPE Donning Procedure
  • Don your lab coat and any required apron.

  • Don your inner pair of nitrile gloves.

  • Don your outer pair of heavier gloves.

  • Don your chemical splash goggles and face shield (if required).

  • Perform all manipulations of 2,4-Dimethylpiperidin-4-ol deep within the fume hood sash.[7]

  • Use spark-proof tools and ground equipment if handling flammable quantities.[1][8]

  • Upon completion, secure the primary container.

Post-Handling and PPE Doffing
  • Decontaminate: Wipe down the work surface within the fume hood.

  • Doff PPE (to avoid self-contamination):

    • Remove the outer pair of gloves first, peeling them off without touching the exterior.

    • Remove your apron (if used).

    • Remove your face shield and goggles.

    • Remove your lab coat.

    • Remove the inner pair of gloves.

  • Wash Hands: Immediately wash your hands thoroughly with soap and water.[11][12]

The following diagram illustrates this comprehensive safety workflow.

Safe_Handling_Workflow Safe Handling Workflow for 2,4-Dimethylpiperidin-4-ol cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase cluster_post 3. Post-Handling Phase cluster_disposal 4. Disposal Phase prep_start Start: New Task verify_hood Verify Fume Hood Function & Certification prep_start->verify_hood locate_safety Locate Eyewash, Shower, Spill Kit verify_hood->locate_safety don_ppe Don PPE: Coat, Double Gloves, Goggles, Shield locate_safety->don_ppe handle_chemical Perform All Work Inside Fume Hood don_ppe->handle_chemical Proceed to Handling secure_container Close & Secure Primary Container handle_chemical->secure_container decon_area Decontaminate Work Surface secure_container->decon_area Task Complete doff_ppe Doff PPE in Order: Outer Gloves -> Apron -> Face/Eye -> Coat -> Inner Gloves decon_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands segregate_solid Segregate Solid Waste: (Contaminated PPE, Absorbent) segregate_liquid Segregate Liquid Waste: (Unused Reagent, Solutions) dispose Dispose via Approved Waste Disposal Plant segregate_solid->dispose segregate_liquid->dispose

Caption: A workflow diagram illustrating the key safety stages for handling 2,4-Dimethylpiperidin-4-ol.

Disposal Plan for Contaminated Materials

Proper disposal is a critical final step to ensure safety for all personnel and the environment.

  • Chemical Waste: All excess 2,4-Dimethylpiperidin-4-ol and solutions containing it must be collected in a designated, labeled, and sealed hazardous waste container.[1] Do not pour this chemical down the drain.[3]

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and weigh boats, that has come into contact with the chemical must be treated as hazardous waste. Place these items in a sealed, clearly labeled waste bag or container for pickup by your institution's environmental health and safety department.[9]

  • Final Disposal: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][8]

By adhering to these comprehensive guidelines, you build a robust culture of safety, ensuring that your valuable research can proceed without compromising personal or environmental well-being.

References

  • Antibodies. (n.d.). 4-Piperidinopiperidine Safety Data Sheet. Retrieved from Antibodies.com. [Link]

  • Angene Chemical. (2025, July 10). Safety Data Sheet: 2-(Piperidin-4-yl)-1H-benzimidazole. Retrieved from Angene Chemical. [Link]

  • Universal Oil Field Chemicals. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from Universal Oil Field Chemicals. [Link]

  • PENTA. (2024, May 7). PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from PENTA. [Link]

  • NextSDS. (n.d.). 2,5-dimethylpiperidin-4-ol hydrochloride — Chemical Substance Information. Retrieved from NextSDS. [Link]

  • Institute for Molecular Biology & Biophysics. (n.d.). Laboratory Safety Guidelines. Retrieved from ETH Zurich. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from Carl ROTH. [Link]

  • Rinsler, M. G. (1966). Precautions for Laboratory Workers Who Handle Carcinogenic Aromatic Amines. Journal of Clinical Pathology. [Link]

  • Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from Utah State University. [Link]

  • University of the Philippines Diliman, Institute of Chemistry. (n.d.). ASL Safety Guide. Retrieved from University of the Philippines Diliman. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dimethylpiperidin-4-ol
Reactant of Route 2
Reactant of Route 2
2,4-Dimethylpiperidin-4-ol
© Copyright 2026 BenchChem. All Rights Reserved.